molecular formula C7H10F3NO2 B1317173 1-(Trifluoroacetyl)-4-piperidinol CAS No. 93343-02-3

1-(Trifluoroacetyl)-4-piperidinol

Cat. No.: B1317173
CAS No.: 93343-02-3
M. Wt: 197.15 g/mol
InChI Key: KTDQXDGUSKGKAP-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)-4-piperidinol is a useful research compound. Its molecular formula is C7H10F3NO2 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trifluoroacetyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoroacetyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQXDGUSKGKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579208
Record name 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93343-02-3
Record name 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Trifluoroacetyl)-4-piperidinol: Technical Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 93343-02-3 Formula: C₇H₁₀F₃NO₂ Molecular Weight: 197.16 g/mol [1]

Part 1: Executive Summary

In the landscape of medicinal chemistry, 1-(Trifluoroacetyl)-4-piperidinol represents a specialized bifunctional building block. It serves two critical roles: as a protected intermediate where the nitrogen is masked by a trifluoroacetyl (TFA) group to allow selective transformations at the 4-hydroxyl position, and as a pharmacophore precursor for introducing the metabolically stable trifluoroacetyl moiety into final drug candidates.[1]

This guide provides a comprehensive technical analysis of this compound, moving beyond basic data to explore its synthetic utility, reaction mechanisms, and strategic applications in drug development.[1]

Part 2: Identity & Structural Characterization

The compound consists of a piperidine ring substituted at the nitrogen (N1) with a trifluoroacetyl group and at the 4-position (C4) with a hydroxyl group. The electron-withdrawing nature of the trifluoroacetyl group significantly reduces the basicity of the nitrogen, rendering it non-nucleophilic and stable to acidic conditions, while the hydroxyl group remains available for functionalization.[1]

Chemical Identity Table
AttributeDetail
CAS Number 93343-02-3
IUPAC Name 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone
Synonyms N-Trifluoroacetyl-4-hydroxypiperidine; 1-Trifluoroacetyl-4-piperidinol
SMILES OC1CCN(C(=O)C(F)(F)F)CC1
InChIKey QSVQGJARZQJOKM-UHFFFAOYSA-N
Molecular Formula C₇H₁₀F₃NO₂
Molecular Weight 197.16 g/mol
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / DescriptionNote
Appearance Viscous oil or low-melting solidTendency to supercool; hygroscopic.[1]
Boiling Point ~280°C (Calculated)High BP due to hydrogen bonding (-OH).[1]
LogP ~0.65Moderate lipophilicity.
pKa (OH) ~14.8Typical secondary alcohol acidity.
pKa (N) N/A (Amide)The N-atom is non-basic due to the TFA group.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in non-polar alkanes.[1]

Part 3: Synthetic Pathways & Production

The synthesis of 1-(Trifluoroacetyl)-4-piperidinol typically proceeds via the selective N-acylation of 4-hydroxypiperidine.[1] Two primary routes are employed depending on scale and purity requirements.

Route A: Anhydride Method (Laboratory Scale)

This method uses Trifluoroacetic Anhydride (TFAA) .[2][3][4] It is rapid and proceeds at low temperatures but generates trifluoroacetic acid as a byproduct, requiring a base scavenger.

  • Reagents: 4-Hydroxypiperidine, TFAA, Triethylamine (Et₃N).[1]

  • Solvent: Dichloromethane (DCM) or THF.

  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the carbonyl of TFAA.

Route B: Ester Exchange (Industrial Scale)

This method uses Ethyl Trifluoroacetate . It is an atom-economical "green" route that produces ethanol as the only byproduct, avoiding salt formation.[1]

  • Reagents: 4-Hydroxypiperidine, Ethyl Trifluoroacetate.[1]

  • Conditions: Reflux in Ethanol or neat.

  • Mechanism: Transamidation.[1]

Synthetic Workflow Diagram

Synthesis cluster_RouteA Route A: Kinetic Control (Lab) cluster_RouteB Route B: Thermodynamic Control (Scale) Start 4-Hydroxypiperidine (Nucleophile) TFAA Reagent: TFAA Base: Et3N Temp: 0°C Start->TFAA EtTFA Reagent: Ethyl Trifluoroacetate Solvent: EtOH Temp: Reflux Start->EtTFA InterA Tetrahedral Intermediate TFAA->InterA Nucleophilic Attack Product 1-(Trifluoroacetyl)-4-piperidinol (Target) InterA->Product Elimination of TFA Salts EtTFA->Product Transamidation (-EtOH)

Figure 1: Comparison of synthetic routes. Route A is preferred for speed; Route B is preferred for scalability and purity.

Part 4: Medicinal Chemistry Applications

Orthogonal Protection Strategy

In complex synthesis, the amine of the piperidine ring often requires protection that is stable to acidic conditions (unlike BOC) and hydrogenolysis (unlike Cbz).[1]

  • Stability: The N-TFA group is stable to strong acids (HCl, TFA) and mild oxidants.[1]

  • Deprotection: It is cleaved selectively using mild basic hydrolysis (K₂CO₃/MeOH) or reduction (NaBH₄) to yield the free amine.

Synthesis of 4-Piperidones

1-(Trifluoroacetyl)-4-piperidinol is the immediate precursor to 1-(Trifluoroacetyl)-4-piperidone .[1]

  • Protocol: Swern Oxidation or Dess-Martin Periodinane oxidation of the 4-OH group.

  • Utility: The resulting ketone is a versatile scaffold for Reductive Amination, allowing the introduction of diverse substituents at the 4-position while the nitrogen remains protected.[1]

Fluorine Incorporation (Metabolic Stability)

In some drug candidates, the trifluoroacetyl group is retained in the final structure.[1] The


 group increases lipophilicity and metabolic stability by blocking oxidative metabolism at the adjacent positions.
Application Decision Tree

Applications Compound 1-(Trifluoroacetyl)-4-piperidinol Oxidation Oxidation (Swern/DMP) Compound->Oxidation Deriv O-Functionalization (Alkylation/Acylation) Compound->Deriv Deprotect Base Hydrolysis (K2CO3/MeOH) Compound->Deprotect Ketone 1-TFA-4-Piperidone (Scaffold for Reductive Amination) Oxidation->Ketone Ether 4-Alkoxy-N-TFA-Piperidine (Target Analog) Deriv->Ether Amine 4-Hydroxypiperidine (Regeneration) Deprotect->Amine Not useful (Reverses synthesis)

Figure 2: Strategic utility of the scaffold in divergent synthesis.

Part 5: Handling & Safety

While 1-(Trifluoroacetyl)-4-piperidinol is not classified as a highly hazardous substance, standard laboratory safety protocols for fluorinated organic compounds must be observed.[1]

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) in a cool, dry place.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless deprotection is intended).

  • Disposal: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5181830, 1-(Trifluoroacetyl)piperidine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(trifluoroacetyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Trifluoroacetyl)-4-piperidinol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoroacetyl group onto the piperidine scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As a versatile synthetic intermediate, it serves as a crucial building block for more complex pharmaceutical agents.[1][2]

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the definitive data required for unambiguous characterization. This guide offers an in-depth analysis of the expected spectroscopic data for 1-(trifluoroacetyl)-4-piperidinol, grounded in fundamental principles and data from analogous structures. We will explore the causal relationships between the molecule's structure and its spectral features, providing a robust framework for researchers working with this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. The piperidine ring is assumed to predominantly adopt a chair conformation.

Caption: Molecular structure of 1-(trifluoroacetyl)-4-piperidinol.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(trifluoroacetyl)-4-piperidinol is expected to be complex due to the conformational nature of the piperidine ring and the potential for restricted rotation around the N-C(O) amide bond. The powerful electron-withdrawing trifluoroacetyl group significantly influences the chemical shifts of adjacent protons.

Expert Insights: Causality of Chemical Shifts
  • Amide Bond Rotation: The N-C(O) bond possesses partial double-bond character, leading to hindered rotation. This can result in two distinct populations of rotamers, potentially causing broadening or duplication of signals for the protons on C2 and C6 at room temperature.

  • Anisotropic and Inductive Effects: The carbonyl group deshields the adjacent C2/C6 protons through its inductive effect. The trifluoromethyl group further enhances this effect, shifting these protons significantly downfield compared to unsubstituted piperidine.

  • Axial vs. Equatorial Protons: In the chair conformation, axial and equatorial protons on the same carbon atom are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns. Typically, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts.

Predicted ¹H NMR Data

The following table summarizes the anticipated proton NMR signals for 1-(trifluoroacetyl)-4-piperidinol, typically recorded in a solvent like deuterochloroform (CDCl₃).

Proton Assignment Predicted δ (ppm) Multiplicity Expected Coupling (J, Hz) Rationale
H4 (methine)3.9 – 4.2m (multiplet)-Adjacent to the electron-withdrawing hydroxyl group, leading to a downfield shift.
H2eq, H6eq (equatorial)3.7 – 3.9m-Deshielded by the adjacent N-trifluoroacetyl group.
H2ax, H6ax (axial)3.4 – 3.6m-Deshielded by the N-trifluoroacetyl group, but typically upfield relative to equatorial protons.
OH (hydroxyl)1.5 – 3.0br s (broad singlet)-Chemical shift is variable and depends on concentration, solvent, and temperature.
H3eq, H5eq (equatorial)1.9 – 2.1m-Standard aliphatic region.
H3ax, H5ax (axial)1.6 – 1.8m-Standard aliphatic region, shielded relative to equatorial protons.

Note: Chemical shifts are predictions based on analogous structures and established principles. Actual experimental values may vary slightly.[3][4][5]

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a clear carbon count and offers definitive evidence for the key functional groups, particularly the trifluoroacetyl moiety. The coupling between carbon and fluorine atoms (J_CF) is a powerful diagnostic tool.

Expert Insights: The Trifluoroacetyl Signature

The trifluoroacetyl group presents two unmistakable signals:

  • Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears as a quartet due to coupling with the three adjacent fluorine atoms (²J_CF). The typical coupling constant is in the range of 30-40 Hz.

  • Trifluoromethyl Carbon (CF₃): This carbon exhibits a very strong one-bond coupling to the three fluorine atoms (¹J_CF), resulting in a prominent quartet with a large coupling constant (typically > 280 Hz).

Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Multiplicity (due to F) Rationale
C=O (carbonyl)156.0 – 159.0q (²J_CF ≈ 35 Hz)Highly deshielded by fluorine atoms and double-bonded oxygen. Coupled to ³F.
CF₃ (trifluoromethyl)115.0 – 119.0q (¹J_CF ≈ 288 Hz)Characteristic signal for a CF₃ group, strongly coupled to ³F.[6]
C4 (CH-OH)66.0 – 69.0s (singlet)Carbon atom bearing the hydroxyl group.
C2, C6 42.0 – 46.0sAdjacent to the electron-withdrawing amide nitrogen.
C3, C5 32.0 – 35.0sStandard aliphatic piperidine carbons.[7]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the O-H, C=O, and C-F bonds.

Expert Insights: Key Vibrational Bands
  • O-H Stretch: The presence of the hydroxyl group will produce a characteristic broad absorption band, indicative of hydrogen bonding.

  • C=O (Amide I) Stretch: The electron-withdrawing nature of the trifluoromethyl group increases the force constant of the adjacent carbonyl bond. This results in the C=O stretching frequency appearing at a significantly higher wavenumber (~1700 cm⁻¹) compared to typical alkyl amides (~1650 cm⁻¹).[8] This is a critical diagnostic peak.

  • C-F Stretches: The carbon-fluorine bonds will give rise to multiple, very strong, and sharp absorption bands in the fingerprint region.

Predicted IR Data
Frequency Range (cm⁻¹) Intensity Vibrational Mode Functional Group
3200 – 3500Strong, BroadO-H StretchAlcohol
2850 – 2960MediumC-H StretchAliphatic (Piperidine Ring)
1690 – 1715Strong, SharpC=O Stretch (Amide I)Trifluoroacetyl Amide
1100 – 1250Very StrongC-F StretchTrifluoromethyl
1050 – 1150Medium-StrongC-O StretchSecondary Alcohol

Reference data for general IR absorptions can be found in standard spectroscopy literature.[9][10]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for synthesis and analysis are provided.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reactants 4-Piperidinol + Trifluoroacetic Anhydride (TFAA) + Triethylamine (Base) reaction Reaction in DCM (0°C to Room Temp) reactants->reaction workup Aqueous Workup (Wash with H₂O, Brine) reaction->workup dry Dry over Na₂SO₄ workup->dry purify Purification (Silica Gel Chromatography) dry->purify product Pure 1-(trifluoroacetyl)-4-piperidinol purify->product nmr_prep Prepare NMR Sample (in CDCl₃ with TMS) product->nmr_prep ir_acq Acquire FT-IR Spectrum (ATR) product->ir_acq nmr_acq Acquire ¹H & ¹³C NMR Spectra nmr_prep->nmr_acq

Caption: Experimental workflow from synthesis to analysis.

Protocol 1: Synthesis of 1-(trifluoroacetyl)-4-piperidinol

This protocol is a standard method for N-acylation.

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-piperidinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 2: Spectroscopic Data Acquisition
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[5]

    • ¹H NMR Parameters: Acquire data with a standard pulse program, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

    • ¹³C NMR Parameters: Acquire data with a proton-decoupled pulse program, a spectral width of ~240 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • FT-IR Spectroscopy:

    • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[10]

    • Sample Preparation: Place a small drop of the neat liquid product (or a small amount of solid) directly onto the ATR crystal.

    • Data Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Conclusion

The structural characterization of 1-(trifluoroacetyl)-4-piperidinol is reliably achieved through a combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy. The key diagnostic features are the high-frequency amide C=O stretch (~1700 cm⁻¹) in the IR spectrum, and the distinctive quartet signals for the C=O and CF₃ carbons in the ¹³C NMR spectrum. The ¹H NMR provides detailed information on the piperidine ring's protons, with the downfield shifts of the H2/H6 protons confirming the N-acylation. This guide provides a comprehensive and technically grounded framework for the interpretation of these spectra, enabling researchers to confidently verify the synthesis and purity of this valuable chemical building block.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
  • Sadtler Research Laboratories. (n.d.). IR Spectra.
  • MiMeDB. (n.d.). 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0033698).
  • The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Autechem. (n.d.). The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research.
  • American Chemical Society. (n.d.). Design, Synthesis and Evaluation of Novel Fluoroquinolone-Aminoglycoside Hybrid Antibiotics - Supporting Information.
  • The Royal Society of Chemistry. (2012). Supporting information - Azulene Containing Organic Chromophores with Tunable Near IR Absorption in the Range of 0.6 to 1.7 µm.
  • Talaat, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • PubChem. (n.d.). 1-Trifluoroacetyl piperidine.
  • ResearchGate. (2019). ¹H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy....
  • Sigma-Aldrich. (n.d.). 1-Trifluoroacetyl piperidine 97%.
  • SciELO. (n.d.). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives.
  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook.
  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.
  • Analytical Biochemistry. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution.
  • ResearchGate. (2024). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP....
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • AIP Conference Proceedings. (2022).
  • ChemScene. (n.d.). 1-Acetyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one.
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.
  • Sigma-Aldrich. (n.d.). 1-Trifluoroacetyl piperidine 97%.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Methyl trifluoroacetate(431-47-0) 13C NMR spectrum.

Sources

An In-Depth Technical Guide to the Reaction Mechanism of 1-(trifluoroacetyl)-4-piperidinol Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. The introduction of fluorine-containing moieties, such as the trifluoroacetyl group, is a widely employed strategy to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] This guide provides a comprehensive examination of the reaction mechanism for the formation of 1-(trifluoroacetyl)-4-piperidinol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the underlying principles of this transformation, explore the critical process parameters, and provide field-proven insights to empower researchers in their synthetic endeavors.

The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[2] Specifically, 4-hydroxypiperidine serves as a versatile building block, possessing two reactive sites: a secondary amine and a hydroxyl group.[3][4] The selective acylation of the nitrogen atom is a crucial step in the elaboration of this scaffold. Trifluoroacetic anhydride (TFAA) is a powerful and highly reactive reagent for introducing the trifluoroacetyl group, favored for its ability to drive reactions to completion, often with high yields.[1][5][6]

This document will elucidate the nucleophilic acyl substitution mechanism, discuss the factors governing the observed chemoselectivity, and provide detailed experimental protocols.

The Core Reaction: Nucleophilic Acyl Substitution

The formation of 1-(trifluoroacetyl)-4-piperidinol from 4-hydroxypiperidine and trifluoroacetic anhydride proceeds via a classical nucleophilic acyl substitution mechanism. This multi-step process is fundamental to the understanding of acylation reactions.[1][7]

Step 1: Nucleophilic Attack

The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acting as a nucleophile. This nucleophile attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. The high electrophilicity of the carbonyl carbons in TFAA is a direct result of the strong electron-withdrawing effect of the two adjacent trifluoromethyl groups. This initial attack results in the formation of a transient tetrahedral intermediate.[1][8]

Step 2: Collapse of the Tetrahedral Intermediate

The newly formed tetrahedral intermediate is unstable and rapidly collapses. The driving force for this collapse is the reformation of the carbon-oxygen double bond. This process leads to the expulsion of a trifluoroacetate anion, which is an excellent leaving group due to the resonance stabilization of the carboxylate and the inductive effect of the trifluoromethyl group.

Step 3: Proton Transfer

The immediate product of the tetrahedral intermediate's collapse is a protonated N-trifluoroacetylpiperidinol. A base, which can be the trifluoroacetate anion generated in the previous step or an added external base like triethylamine or pyridine, then deprotonates the nitrogen atom.[1][9] This final proton transfer step yields the neutral 1-(trifluoroacetyl)-4-piperidinol and a molecule of trifluoroacetic acid as a byproduct.[8]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the trifluoroacetylation of 4-hydroxypiperidine.

Trifluoroacetylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidinol 4-Hydroxypiperidine Intermediate Tetrahedral Intermediate Piperidinol->Intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride TFAA->Intermediate Product 1-(trifluoroacetyl)-4-piperidinol Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Trifluoroacetic Acid Intermediate->Byproduct Proton Transfer

Caption: Mechanism of 1-(trifluoroacetyl)-4-piperidinol formation.

Chemoselectivity: N-Acylation vs. O-Acylation

A critical consideration in the reaction with 4-hydroxypiperidine is the potential for acylation at either the nitrogen or the oxygen atom.[3] In practice, the reaction with trifluoroacetic anhydride overwhelmingly favors N-acylation. This selectivity is governed by the relative nucleophilicity of the two functional groups.

The secondary amine in 4-hydroxypiperidine is a significantly stronger nucleophile than the secondary alcohol. This difference in nucleophilicity is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation. While O-acylation is possible, it generally requires more forcing conditions or the use of specific catalysts.[5] The high reactivity of TFAA ensures that the acylation proceeds rapidly at the more nucleophilic nitrogen center.[5][9]

Experimental Protocol: A Self-Validating System

The following protocol provides a robust method for the synthesis of 1-(trifluoroacetyl)-4-piperidinol. The inclusion of in-process checks and characterization ensures the integrity of the experimental outcome.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Hydroxypiperidine≥98%Sigma-Aldrich
Trifluoroacetic Anhydride≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
Triethylamine≥99.5%Fisher Scientific
Saturated Sodium BicarbonateACS GradeVWR
Anhydrous Magnesium SulfateACS GradeEMD Millipore
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Addition of TFAA: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dissolve Reactants in Anhydrous DCM Cool Cool to 0 °C Setup->Cool Add_TFAA Dropwise Addition of TFAA Cool->Add_TFAA Monitor Monitor by TLC/LC-MS Add_TFAA->Monitor Quench Quench with Sat. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify and Characterize Dry->Purify

Caption: Step-by-step experimental workflow for synthesis.

The Role of a Base

The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is critical for several reasons.[1][9] Firstly, it neutralizes the trifluoroacetic acid byproduct formed during the reaction.[8] This prevents the protonation of the starting 4-hydroxypiperidine, which would render it non-nucleophilic and halt the reaction. Secondly, by scavenging the acid, the base drives the reaction equilibrium towards the formation of the product, thereby ensuring a high yield.

Applications in Drug Development

The trifluoroacetyl group can serve multiple purposes in medicinal chemistry. It can act as a stable protecting group for the piperidine nitrogen, allowing for subsequent modifications at the hydroxyl position.[1] Additionally, the incorporation of the trifluoromethyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] 1-(trifluoroacetyl)-4-piperidinol is a key precursor in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.[10]

Conclusion

The formation of 1-(trifluoroacetyl)-4-piperidinol is a robust and efficient transformation that proceeds via a well-understood nucleophilic acyl substitution mechanism. The inherent difference in nucleophilicity between the secondary amine and the hydroxyl group of 4-hydroxypiperidine dictates the high chemoselectivity for N-acylation. By carefully controlling the reaction conditions, particularly temperature and the presence of a suitable base, researchers can consistently achieve high yields of this valuable synthetic intermediate. A thorough understanding of this reaction mechanism is essential for its successful application in the synthesis of complex pharmaceutical agents.

References
  • Kent, S., et al. (1985). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

  • Ataman Kimya. Trifluoroacetic Anhydride. Available at: [Link]

  • LookChem. (2026). Organic Chemistry Research: Using 4-Hydroxypiperidine in N- vs. O-Arylation. Available at: [Link]

  • Google Patents. (2009). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • Beier, P. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2011). KR101083935B1 - Trifluoroacetylation for amines.
  • Google Patents. (2011). KR101072679B1 - New trifluoroacetylation method for amines.
  • AuteChem. (2024). The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research. Available at: [Link]

  • Aridoss, G., et al. (2025). Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. European Journal of Medicinal Chemistry.
  • MDPI. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Available at: [Link]

  • Google Patents. (1999). US5861513A - Preparation of 1-acetyl-4-piperidones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Advanced Acylation Techniques with Trifluoroacetic Anhydride. Available at: [Link]

  • Leslie, J. M. (2020). Acylation using an anhydride. YouTube. Available at: [Link]

  • Kent, S. B. H., et al. (1985). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. Available at: [Link]

Sources

Methodological & Application

Application Note: 1-(Trifluoroacetyl)-4-piperidinol as a Novel Safety-Catch Linker for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein synthesis for research and therapeutic applications. The choice of linker, which tethers the nascent peptide to the solid support, is critical for defining the synthesis strategy and the final product's characteristics. This application note introduces a novel strategy utilizing 1-(trifluoroacetyl)-4-piperidinol as a safety-catch linker. The trifluoroacetyl (Tfa) group provides robust protection for the piperidine nitrogen, ensuring linker stability throughout standard Fmoc-based peptide elongation cycles. Following synthesis, a discrete chemical activation step selectively removes the Tfa group, unmasking the secondary amine which then facilitates a clean and efficient final cleavage of the peptide from the support. This methodology offers a new tool for chemists seeking greater control over peptide cleavage and the synthesis of complex peptide derivatives.

Introduction: The Rationale for a New Safety-Catch Linker

The versatility of Solid-Phase Peptide Synthesis (SPPS) is largely defined by the repertoire of available linkers. While standard linkers like Wang or Rink Amide are sufficient for many applications, the synthesis of modified peptides, cyclic peptides, or protected peptide fragments often requires more sophisticated strategies. Safety-catch linkers are a class of handles that remain stable to the conditions of chain elongation but can be "activated" by a specific chemical transformation, rendering them labile for cleavage[1][2]. This two-step release mechanism provides an additional layer of orthogonality and control.

We propose the use of 1-(trifluoroacetyl)-4-piperidinol as a robust and versatile safety-catch linker for Fmoc-based SPPS. The core of this strategy rests on two key chemical principles:

  • The Stability of the N-Trifluoroacetyl Group: The powerful electron-withdrawing nature of the trifluoromethyl moiety significantly reduces the basicity and nucleophilicity of the piperidine nitrogen. This renders the N-Tfa amide bond exceptionally stable to the standard 20% piperidine in DMF solution used for Fmoc deprotection during peptide elongation[3][4].

  • Selective Deprotection for Activation: The Tfa group can be selectively and cleanly removed under mild basic conditions, such as using potassium carbonate in a methanol/water mixture, which do not affect common acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf)[5][6]. This deprotection serves as the "activation" step.

This application note provides the scientific foundation and detailed protocols for incorporating this novel linker into a standard SPPS workflow.

Principle of Operation

The workflow is divided into four distinct phases: Immobilization , Elongation , Activation , and Cleavage .

  • Immobilization & Loading: The hydroxyl group of 1-(trifluoroacetyl)-4-piperidinol is first attached to a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin. The first Fmoc-protected amino acid is then esterified to the resin-bound piperidinol.

  • Peptide Elongation: The peptide chain is assembled using standard Fmoc/tBu chemistry. The linker remains inert during repeated cycles of Fmoc deprotection with piperidine and subsequent amino acid couplings.

  • Linker Activation: Once the desired peptide sequence is assembled, the resin is treated with a mild, aqueous base to selectively cleave the N-Tfa group, exposing the secondary amine of the piperidine linker.

  • Peptide Cleavage: The final peptide product is cleaved from the now-activated linker using a standard trifluoroacetic acid (TFA) cocktail. The presence of the free secondary amine on the linker can facilitate this cleavage. The peptide is released as a C-terminal carboxylic acid.

spss_workflow cluster_prep Phase 1: Immobilization cluster_elongation Phase 2: Elongation cluster_activation Phase 3: Activation cluster_cleavage Phase 4: Cleavage Resin 2-CTC Resin Immobilized_Linker Tfa-Linker-Resin Resin->Immobilized_Linker DIPEA, DCM Linker 1-(Tfa)-4-piperidinol Linker->Immobilized_Linker Loaded_Resin Fmoc-AA-O-Linker(Tfa)-Resin Immobilized_Linker->Loaded_Resin DMAP, DIPEA AA1 Fmoc-AA-OH AA1->Loaded_Resin SPPS_Cycle Standard Fmoc-SPPS Cycles (Deprotection & Coupling) Loaded_Resin->SPPS_Cycle Peptide_Resin Peptide-O-Linker(Tfa)-Resin SPPS_Cycle->Peptide_Resin Activation Tfa Removal (K2CO3, MeOH/H2O) Peptide_Resin->Activation Activated_Resin Peptide-O-Linker(H)-Resin Activation->Activated_Resin Cleavage TFA Cocktail Cleavage Activated_Resin->Cleavage Final_Peptide Peptide-OH (Free Acid) Cleavage->Final_Peptide

Caption: Overall workflow for SPPS using the Tfa-piperidinol safety-catch linker.

Detailed Experimental Protocols

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading)

  • 1-(trifluoroacetyl)-4-piperidinol

  • Fmoc-amino acids

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH) (Peptide synthesis grade)

  • Reagents: N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP), Piperidine, Potassium Carbonate (K₂CO₃), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water.

Protocol 1: Immobilization of Linker onto 2-CTC Resin

Causality: 2-CTC resin is chosen for its extreme acid sensitivity, allowing the linker to be attached under mild, base-catalyzed conditions without side reactions. The final peptide can later be cleaved without damaging the linker if desired, although in this workflow, we cleave from the linker itself.

  • Swell 2-CTC resin (1.0 g, 1.2 mmol) in anhydrous DCM (15 mL) for 1 hour in a reaction vessel with gentle agitation.[7]

  • In a separate flask, dissolve 1-(trifluoroacetyl)-4-piperidinol (3 eq., 3.6 mmol, 760 mg) in anhydrous DCM (10 mL).

  • Drain the DCM from the swollen resin.

  • Add the linker solution to the resin, followed by DIPEA (7.5 eq., 9.0 mmol, 1.57 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • To cap any remaining unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under high vacuum to a constant weight. The loading can be estimated by gravimetric analysis.

Protocol 2: Loading of the First Fmoc-Amino Acid

Causality: The first amino acid is loaded via an esterification reaction. DMAP is used as a nucleophilic catalyst to facilitate the reaction between the amino acid's carboxyl group and the linker's hydroxyl group.

  • Swell the Tfa-piperidinol-resin (1.0 g) in anhydrous DCM (15 mL) for 1 hour.

  • In a separate flask, dissolve the first Fmoc-amino acid (3 eq. relative to theoretical resin loading) and DMAP (0.5 eq.) in a minimal amount of DMF, then dilute with DCM.

  • Drain the DCM from the resin and add the amino acid solution.

  • Add DIPEA (6 eq.) and agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction using a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete loading.

  • Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum. Determine the final loading using UV-Vis spectrophotometry by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a known mass of resin.

Protocol 3: Peptide Chain Elongation

Causality: This phase follows the well-established Fmoc/tBu strategy. The Tfa-protected linker is stable to the repeated piperidine treatments required for N-terminal Fmoc removal.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.[3][8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (3-5 eq.) using a standard coupling reagent like HBTU/HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF. Allow reacting for 45-60 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-4 for each amino acid in the sequence.

Protocol 4: Linker Activation (Tfa Group Removal)

Causality: This is the critical "safety-catch" activation step. A mild aqueous base hydrolyzes the N-Tfa amide bond, which is significantly more labile than the peptide amide bonds or the ester linkage to the resin.

  • After the final elongation cycle, wash the peptidyl-resin with DMF, then with a 1:1 mixture of Methanol:Water (3x).

  • Prepare a 0.1 M solution of K₂CO₃ in 1:1 MeOH:H₂O.

  • Suspend the resin in the K₂CO₃ solution and agitate at room temperature for 2-4 hours.

  • Monitor the reaction by taking a small resin sample, cleaving the peptide with TFA, and analyzing the peptide mass by LC-MS to check for the mass shift corresponding to Tfa removal (-96 Da).

  • Once complete, drain the basic solution and wash the resin thoroughly with 1:1 MeOH:H₂O (3x), then DMF (3x), and finally DCM (3x).

  • Dry the activated resin under vacuum.

Protocol 5: Final Peptide Cleavage

Causality: A strong acid, TFA, is required to cleave the ester bond linking the peptide's C-terminus to the linker and simultaneously remove all acid-labile side-chain protecting groups. Scavengers are essential to prevent reactive cationic species from modifying the peptide.[9][10][11]

  • Place the dry, activated peptidyl-resin in a reaction vessel.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[10] For peptides containing sensitive residues like Cys, Met, or Trp, use Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).[12]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum before purification by HPLC.

Performance Characteristics & Data

ParameterTypical Value / ConditionNotes
Linker Loading on Resin 0.4 - 0.8 mmol/gDependent on initial resin substitution and reaction efficiency.
First AA Loading 0.3 - 0.6 mmol/gGenerally lower than initial linker loading. Must be quantified.
Linker Stability Stable to >20 cycles of 20% Piperidine/DMFThe Tfa group is critical for stability during Fmoc-SPPS.
Activation Conditions 0.1 M K₂CO₃ in 1:1 MeOH/H₂O, 2-4h, RTMild conditions orthogonal to acid-labile protecting groups.
Final Cleavage Conditions TFA/TIS/H₂O (95:2.5:2.5), 2-3h, RTStandard strong acid cleavage.[10][11]
Potential Side Reaction Trifluoroacetylation of N-terminusLow risk in Fmoc chemistry, but ensure complete piperidine removal before coupling steps. More of a known issue in Boc-SPPS.[13][14]

Mechanistic Visualization: Activation and Cleavage

activation_cleavage cluster_activation Activation Step cluster_cleavage Cleavage Step start_act Peptide-O-Linker(Tfa)-Resin reagent_act + K₂CO₃ / H₂O start_act->reagent_act end_act Peptide-O-Linker(H)-Resin (Activated) reagent_act->end_act start_cleave Peptide-O-Linker(H)-Resin end_act->start_cleave reagent_cleave + TFA / Scavengers start_cleave->reagent_cleave end_cleave Peptide-COOH + Linker(H)-Resin reagent_cleave->end_cleave

Caption: Chemical transformation during the linker activation and final cleavage steps.

Trustworthiness & Expert Insights

The protocols described herein are designed as a self-validating system. The success of each critical phase—linker immobilization, first amino acid loading, activation, and cleavage—can be confirmed using standard analytical techniques (gravimetric analysis, Kaiser test, UV-Vis for loading, LC-MS for monitoring).

Key Considerations for Success:

  • Anhydrous Conditions: The initial immobilization and amino acid loading steps are sensitive to moisture. Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the 2-CTC resin and poor reaction efficiency.

  • Orthogonality: The core strength of this method is the orthogonality between Fmoc deprotection (piperidine/DMF) and Tfa deprotection (aqueous base). Do not interchange these conditions. The use of aqueous base for activation is what protects the acid-labile side-chain groups.

  • Monitoring Activation: The activation step is the most novel part of this protocol. It is crucial to monitor its completion via LC-MS analysis of a small, cleaved sample to avoid incomplete activation, which would lead to low final cleavage yields.

This safety-catch strategy using 1-(trifluoroacetyl)-4-piperidinol provides a valuable addition to the synthetic chemist's toolbox, enabling controlled synthesis and cleavage of peptides for advanced drug discovery and development programs.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences. Retrieved from a relevant technical article discussing the properties of the Trifluoroacetyl (Tfa) group.
  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 80(20), 6274-6278. URL: [Link]

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC - National Center for Biotechnology Information. URL: [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2006). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 71(18), 6991–6994. URL: [Link]

  • Guryanov, I., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 2265–2275. URL: [Link]

  • The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis. (n.d.). Bloomsage. Retrieved from a resource detailing TFA's role in SPPS.
  • Al-Gharabli, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3235. URL: [Link]

  • Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. (n.d.). BenchChem. Retrieved from a protocol for standard TFA cleavage.
  • Gómez, L., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(19), 6563. URL: [Link]

  • Albericio, F., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry. URL: [Link]

  • Peptide Cleavage and Protected Cleavage Procedures Application Note. (n.d.). CEM Corporation.
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from a guide on different cleavage cocktails.
  • Al-Gharabli, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - National Center for Biotechnology Information. URL: [Link]

  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2, 3247–3256. URL: [Link]

  • The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research. (n.d.). Bloomsage.
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. URL: [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research. Retrieved from a guide outlining standard Fmoc-SPPS protocols.
  • Solid Phase Peptide Synthesis Linkers and Reagents. (n.d.). AAPPTec. Retrieved from a commercial resource on SPPS reagents.
  • CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative. (2011). Google Patents.
  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
  • F. Albericio, et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. URL: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.
  • Sharma, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(50), 32543-32573. URL: [Link]

  • Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. URL: [Link]

  • Aridoss, G., et al. (2007). Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Medicinal Chemistry Research, 16(4), 188-204. URL: [Link]

Sources

Experimental conditions for the N-trifluoroacetylation of 4-hydroxypiperidine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Trifluoroacetylation of 4-Hydroxypiperidine

Executive Summary

This guide details the experimental conditions for the chemoselective N-trifluoroacetylation of 4-hydroxypiperidine. The transformation presents a classic chemoselectivity challenge: differentiating between a secondary amine and a secondary alcohol.

We present two distinct, validated workflows:

  • Method A (The Anhydride Route): Uses Trifluoroacetic Anhydride (TFAA).[1][2][3] This method is kinetically driven, rapid, and high-yielding but requires a specific workup to cleave the transient O-acyl ester.

  • Method B (The Ester Route): Uses Ethyl Trifluoroacetate (ETFA). This method is thermodynamically controlled, milder, and inherently chemoselective but requires longer reaction times.

The Chemoselectivity Challenge

4-Hydroxypiperidine contains two nucleophilic sites:

  • The Secondary Amine (NH): More nucleophilic, harder base.

  • The Secondary Alcohol (OH): Less nucleophilic, but capable of reacting with highly activated acylating agents.

Mechanistic Insight: When using TFAA (highly reactive), the reaction is often non-selective, initially yielding the N,O-bis(trifluoroacetyl) species. However, the trifluoroacetyl ester (on the oxygen) is significantly more labile than the amide (on the nitrogen) due to the strong electron-withdrawing effect of the


 group, which destabilizes the ester bond toward hydrolysis. We exploit this instability in Method A to recover the free alcohol.

Experimental Protocols

Method A: The TFAA "Flash" Protocol (High Throughput)

Best for: Small-to-large scale synthesis where speed and quantitative conversion are required.

Reagents:

  • Substrate: 4-Hydroxypiperidine (1.0 equiv)

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[4]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve 4-hydroxypiperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (30 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: TFAA addition is exothermic.

  • Addition: Add TFAA (11-12 mmol) dropwise over 15 minutes.

    • Observation: Fumes may form; ensure good venting.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC (5% MeOH/DCM) may show a high-Rf spot (Bis-acyl) and a mid-Rf spot (Mono-acyl).

  • The "Hydrolysis" Workup (Self-Validating Step):

    • Quench the reaction with saturated aqueous

      
       .
      
    • Stir the biphasic mixture vigorously for 15–30 minutes .

    • Why? This mild basic condition selectively hydrolyzes the unstable O-trifluoroacetyl ester back to the alcohol, leaving the N-trifluoroacetyl amide intact.

  • Isolation: Separate phases. Extract aqueous layer with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: The ETFA "Green" Protocol (High Selectivity)

Best for: Process chemistry and avoiding chlorinated solvents.

Reagents:

  • Substrate: 4-Hydroxypiperidine (1.0 equiv)

  • Reagent: Ethyl Trifluoroacetate (ETFA) (1.2 - 1.5 equiv)

  • Solvent: Methanol (MeOH) (0.5 M concentration)

  • Base: None usually required (TEA optional to accelerate).

Step-by-Step Procedure:

  • Setup: Dissolve 4-hydroxypiperidine (10 mmol) in Methanol (20 mL).

  • Addition: Add ETFA (12-15 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 12–16 hours.

    • Optimization: If too slow, heat to mild reflux (40–50°C) for 4 hours.

  • Mechanism: The reaction proceeds via aminolysis of the ester. Methanol acts as a proton shuttle and prevents O-acylation via transesterification (any formed O-acyl product is transesterified back to the methyl ester).

  • Workup: Concentrate the solvent under reduced pressure. The byproduct is ethanol (volatile).

  • Purification: Often not required. The residue is typically pure product.

Data Presentation & Comparison

Table 1: Performance Characteristics of Methods

FeatureMethod A (TFAA)Method B (ETFA)
Reaction Time < 2 Hours12–24 Hours
Primary Yield 92–98%85–92%
Selectivity Kinetic (Requires Hydrolysis Step)Thermodynamic (Intrinsic)
Byproducts TFA salts, TEA saltsEthanol
Purification Extraction/WashEvaporation
Hazards Corrosive fumes, ExothermicFlammable solvent

Visualizations (Graphviz/DOT)

Figure 1: Reaction Mechanism & Selectivity Pathways

Caption: Comparative mechanistic pathways showing the transient bis-acylation in Method A versus the direct aminolysis in Method B.

ReactionPathways Start 4-Hydroxypiperidine TFAA Reagent: TFAA (Method A) Start->TFAA Fast ETFA Reagent: ETFA (Method B) Start->ETFA Slow BisInt Intermediate: N,O-Bis(trifluoroacetyl) TFAA->BisInt Kinetic Control (Non-selective) Hydrolysis Workup: Aaq. NaHCO3 BisInt->Hydrolysis Selective O-Cleavage Product Target Product: 1-(Trifluoroacetyl)piperidin-4-ol Hydrolysis->Product Yield >90% TransEst Solvent Control: MeOH Transesterification ETFA->TransEst Thermodynamic Control TransEst->Product Direct N-Acylation

Figure 2: Method A Workflow Diagram

Caption: Step-by-step execution flow for the TFAA protocol emphasizing the critical hydrolysis checkpoint.

MethodA_Workflow Step1 Dissolve 4-OH-Pip + TEA in DCM Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add TFAA Dropwise (Exothermic!) Step2->Step3 Step4 Stir 1h @ RT Step3->Step4 Step5 CHECKPOINT: TLC (Observe Bis-acyl spot) Step4->Step5 Step6 Quench with Sat. NaHCO3 (Vigorous Stirring 20 min) Step5->Step6 Bis-acyl present Step7 Phase Separation & Drying Step6->Step7 O-acyl cleaved Step8 Isolate N-Monoacyl Product Step7->Step8

Troubleshooting & Expert Tips

  • Handling TFAA: TFAA is moisture-sensitive and produces trifluoroacetic acid upon contact with water.[2] Always use dry glassware and handle in a fume hood.

  • Monitoring O-Deacylation (Method A): If the O-acyl group persists (visible by NMR as a downfield shift of the CH-O proton ~5.0 ppm vs ~3.8 ppm for the alcohol), extend the

    
     stir time or use a catalytic amount of 
    
    
    
    in methanol for 10 minutes.
  • NMR Characterization:

    • 
       NMR:  The N-TFA group typically shows a singlet around -69 to -70 ppm . If the O-TFA is present, a second signal appears around -75 ppm .
      
    • 
       NMR:  Look for the diagnostic rotamers of the amide bond, often splitting the piperidine ring signals.
      

References

  • Protection of Amino Groups: Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reference for N-TFA stability and cleavage).
  • Trifluoroacetylation Reagents: "Trifluoroacetic Anhydride."[1][2][5] Wikipedia. Link

  • Chemoselectivity of Ethyl Trifluoroacetate: Steglich, W.; Hinze, S. Synthesis1976, 399.
  • Synthesis of N-TFA Piperidines: US Patent 5861513A. "Preparation of 1-acetyl-4-piperidones." (Describes analogous acylation conditions for piperidine derivatives). Link

  • Stability of Trifluoroacetyl Groups: BenchChem Technical Note. "A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group." Link

Sources

Application Notes & Protocols: 1-(Trifluoroacetyl)-4-piperidinol as a Versatile Intermediate for Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs. Its favorable physicochemical properties, including improved solubility and potential for blood-brain barrier penetration, make it a privileged structure. This guide focuses on 1-(trifluoroacetyl)-4-piperidinol, a specialized derivative that combines the robust piperidine core with two strategically positioned functional groups: a 4-hydroxyl group for synthetic diversification and a 1-trifluoroacetyl group for modulating electronic properties and metabolic stability. This document provides a comprehensive overview of its strategic advantages, detailed protocols for its synthesis and subsequent derivatization, and analytical methodologies for quality control, designed for researchers and scientists in drug development.

Physicochemical Properties and Safe Handling

While 1-(trifluoroacetyl)-4-piperidinol is a specialized reagent not extensively documented with a unique CAS number, its properties can be reliably inferred from its precursors, 4-hydroxypiperidine and related N-acylated compounds. The trifluoroacetyl group significantly increases the compound's lipophilicity and alters the basicity of the piperidine nitrogen.

Table 1: Estimated Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₁₀F₃NO₂Calculated
Molecular Weight 197.16 g/mol Calculated
Appearance Predicted to be a white to off-white solid or a viscous oil.Based on 4-hydroxypiperidine (solid) and N-trifluoroacetyl piperidine (liquid).[1][2]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, MeOH).Inferred from related structures.[3]
pKa (Piperidine N) Significantly lower than piperidine (~11) due to the electron-withdrawing trifluoroacetyl group.Standard physical organic chemistry principles.
Protocol 1: Safe Handling and Storage

Trustworthiness in experimental work begins with safety. The protocols herein must be conducted with appropriate engineering controls and personal protective equipment (PPE).

1.1 Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.

  • Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.

1.2 Engineering Controls:

  • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of potential vapors or dust.

1.3 Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

1.4 Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong acids.

The Strategic Advantage in Medicinal Chemistry

The utility of 1-(trifluoroacetyl)-4-piperidinol stems from the synergistic interplay of its three core components. Understanding the causality behind selecting this intermediate is key to its effective use.

  • The Piperidine Scaffold: This saturated heterocycle provides a three-dimensional framework that can effectively orient substituents into the binding pockets of biological targets. Its relative conformational rigidity and basic nitrogen (when deprotected) are crucial for forming salt bridges and improving pharmacokinetic profiles.[4]

  • The 4-Hydroxyl Group: This functional group is the primary anchor for synthetic elaboration. It is a versatile nucleophile and can be readily converted into ethers, esters, or carbamates. It can also be oxidized to the corresponding ketone (a piperidin-4-one), opening an entirely different branch of chemical derivatization.[2][4]

  • The 1-Trifluoroacetyl Group: This group serves a dual purpose:

    • Protecting Group: It deactivates the piperidine nitrogen, preventing it from undergoing undesired side reactions (e.g., N-alkylation) while chemistry is performed at the 4-position.

    • Bio-Modulator: The trifluoromethyl (CF₃) moiety is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism and increase lipophilicity, which can aid in cell membrane permeability.[1]

G cluster_0 1-(Trifluoroacetyl)-4-piperidinol cluster_1 Strategic Advantages A Piperidine Scaffold D 3D Vectorial Orientation Favorable PK Properties A->D Provides B 4-Hydroxyl Group E Versatile Handle for Synthetic Elaboration (O-Alkylation, etc.) B->E Acts as C 1-Trifluoroacetyl Group F N-Protection Metabolic Stability Lipophilicity Modulation C->F Confers

Key structural features and their strategic roles.

Synthesis and Application Protocols

Protocol 2: Synthesis of 1-(Trifluoroacetyl)-4-piperidinol

Rationale: As this intermediate is not widely available, an effective synthesis from a common starting material is required. This protocol details the N-acylation of 4-hydroxypiperidine using trifluoroacetic anhydride (TFAA). The reaction is highly efficient. A base such as triethylamine (TEA) or pyridine is used to scavenge the trifluoroacetic acid byproduct.[5]

Materials and Reagents:

ReagentSupplierGradeQuantity
4-HydroxypiperidineSigma-Aldrich98%10.1 g (100 mmol)
Trifluoroacetic Anhydride (TFAA)Sigma-Aldrich≥99%23.1 g (110 mmol)
Triethylamine (TEA)Sigma-Aldrich≥99.5%12.1 g (120 mmol)
Dichloromethane (DCM)Fisher ScientificAnhydrous500 mL
Saturated NaHCO₃ (aq.)Lab Prepared-200 mL
Brine (Saturated NaCl aq.)Lab Prepared-100 mL
Anhydrous MgSO₄Sigma-AldrichReagentAs needed

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxypiperidine (10.1 g, 100 mmol) and anhydrous dichloromethane (400 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly add triethylamine (12.1 g, 120 mmol) to the stirred solution.

  • In a separate dropping funnel, dilute trifluoroacetic anhydride (23.1 g, 110 mmol) with anhydrous dichloromethane (100 mL).

  • Add the TFAA solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 1-(trifluoroacetyl)-4-piperidinol as a pure compound.

Application Workflow: Synthesis of a Novel Kinase Inhibitor Precursor

The 4-hydroxyl group is an ideal attachment point for aryl ethers, a common motif in kinase inhibitors. The following workflow demonstrates a typical sequence for elaborating the intermediate.

Synthetic workflow for a hypothetical drug candidate.
Protocol 3: O-Arylation via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with inversion of stereochemistry (not relevant here, but a key feature). It couples a primary or secondary alcohol with a nucleophile (here, a phenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This avoids the need for harsh basic conditions required for a Williamson ether synthesis, making it compatible with a wider range of functional groups.

Materials and Reagents:

ReagentSupplierGradeQuantity
1-(Trifluoroacetyl)-4-piperidinolFrom Protocol 2Purified1.97 g (10 mmol)
4-CyanophenolSigma-Aldrich99%1.31 g (11 mmol)
Triphenylphosphine (PPh₃)Sigma-Aldrich99%3.15 g (12 mmol)
Diethyl azodicarboxylate (DEAD)Sigma-Aldrich40% soln in Toluene5.22 g (12 mmol)
Tetrahydrofuran (THF)Fisher ScientificAnhydrous100 mL

Procedure:

  • In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-(trifluoroacetyl)-4-piperidinol (1.97 g, 10 mmol), 4-cyanophenol (1.31 g, 11 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the DEAD solution (5.22 g, 12 mmol) dropwise via syringe over 20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • After addition, remove the ice bath and stir the reaction at room temperature overnight (12-16 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with 1 M NaOH (aq.) (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica gel to yield the desired 4-(4-cyanophenoxy)-1-(trifluoroacetyl)piperidine.

Analytical Characterization

Protocol 4: Quality Control by LC-MS

Rationale: A self-validating protocol requires robust analytical confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for verifying the identity (by mass) and purity (by UV chromatogram) of the synthesized intermediate and its derivatives.

Instrumentation and Conditions:

ParameterSpecification
LC System Agilent 1260 Infinity II or equivalent
MS System Agilent 6120 Single Quadrupole LC/MS or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
UV Detection 220 nm, 254 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500

Sample Preparation:

  • Dissolve ~1 mg of the sample in 1 mL of acetonitrile or methanol.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm syringe filter into an LC vial.

  • Expected Result: For 1-(trifluoroacetyl)-4-piperidinol, expect to see a major peak in the UV chromatogram and a corresponding mass peak in the MS data at m/z = 198.1 [M+H]⁺.

References

  • Google Patents.
  • Blossom Chemical. The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research.[Link]

  • Blossom Chemical. Understanding the Chemical Properties and Uses of 1-Trifluoroacetyl Piperidine.[Link]

  • Biomedical & Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[Link]

  • SpringerLink. Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones.[Link]

  • Blossom Chemical. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.[Link]

Sources

Application Note: High-Efficiency Coupling and Functionalization of 1-(Trifluoroacetyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Trifluoroacetyl)-4-piperidinol (CAS: 84530-63-2) is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1] Unlike its N-Boc or N-Cbz analogs, the N-trifluoroacetyl (TFA) group offers unique electronic modulation of the piperidine ring and orthogonal stability to acidic conditions. This guide details optimized protocols for Mitsunobu coupling, sulfonate activation/displacement, and orthogonal deprotection, focusing on maximizing yield while suppressing common elimination side reactions.

Introduction: The Strategic Advantage of the N-TFA Group

The selection of 1-(trifluoroacetyl)-4-piperidinol over other protected piperidines is rarely arbitrary. It is a strategic choice driven by two factors:

  • Electronic Deactivation: The strongly electron-withdrawing trifluoromethyl group pulls electron density from the nitrogen. This reduces the basicity of the piperidine, preventing N-oxidation or unwanted participation in metal-catalyzed cross-couplings occurring elsewhere on the molecule.

  • Orthogonal Deprotection: The N-TFA group is stable to strong acids (TFA, HCl/Dioxane) used to remove Boc groups, yet it is labile to mild basic hydrolysis (K₂CO₃/MeOH). This allows for precise, sequential deprotection schemes in multi-step synthesis.

Reaction Landscape Overview[2]

The following diagram illustrates the primary synthetic pathways available for this scaffold.

ReactionLandscape Substrate 1-(Trifluoroacetyl)- 4-piperidinol Mitsunobu Mitsunobu Coupling (Inversion of Config) Substrate->Mitsunobu  PPh3, DIAD, Nu-H   Activation Sulfonylation (Mesyl/Tosyl) Substrate->Activation  MsCl, Et3N, 0°C   Deprotection N-TFA Cleavage (Basic Hydrolysis) Mitsunobu->Deprotection Elimination Elimination Side Product (Tetrahydropyridine) Activation->Elimination  Strong Base / High T   Substitution Nucleophilic Displacement (Sn2 Inversion) Activation->Substitution  Nu-, Heat   Substitution->Deprotection  K2CO3, MeOH  

Figure 1: Synthetic divergence from 1-(trifluoroacetyl)-4-piperidinol. Note the critical branch point at activation, where elimination competes with substitution.

Protocol A: The Mitsunobu Coupling (C-O and C-N Bond Formation)

The Mitsunobu reaction is the preferred method for functionalizing the C4 position because it proceeds with clean inversion of stereochemistry and avoids the intermediate isolation required in sulfonylation strategies.

Mechanism & Criticality

The reaction relies on the formation of a reactive alkoxyphosphonium intermediate.

  • Critical Insight: The pKa of the nucleophile must be < 11 (optimally < 13) for the betaine intermediate to protonate effectively.

  • Substrate Specificity: The N-TFA group prevents the piperidine nitrogen from interfering with the phosphonium species, a common failure mode in unprotected amino-alcohols.

Step-by-Step Protocol

Reagents:

  • Substrate: 1-(Trifluoroacetyl)-4-piperidinol (1.0 equiv)

  • Nucleophile: Phenol, Imide, or Acid (1.1–1.5 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2–1.5 equiv)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Procedure:

  • Preparation: Charge a flame-dried flask with PPh₃, the Substrate, and the Nucleophile under inert atmosphere (N₂ or Ar). Dissolve in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C . This is crucial to control the exothermic formation of the betaine and prevent hydrazine by-product formation.

  • Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.

    • Why: Rapid addition can cause local overheating and reduced stereoselectivity.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The alcohol starting material (polar) should disappear, replaced by the less polar coupled product.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via flash chromatography.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Nucleophile pKa > 13Use ADDP/PBu₃ (Tsunoda reagent) instead of DIAD/PPh₃.
Complex Mixture Azodicarboxylate decompositionEnsure strict 0°C start; check DIAD quality (should be bright orange, not dark).
N-Alkylation Ambident nucleophileUse non-polar solvent (Toluene) to favor O-alkylation over N-alkylation (e.g., with pyridones).

Protocol B: Activation via Mesylation & Nucleophilic Displacement

When the desired nucleophile is too basic for Mitsunobu conditions (e.g., aliphatic amines, thiolates), activation of the alcohol as a mesylate (methanesulfonate) followed by Sn2 displacement is required.

The Elimination Risk (E-E-A-T Alert)

Warning: 4-substituted piperidines are geometrically prone to E2 elimination. The anti-periplanar protons at C3/C5 are readily accessible.

  • Causality: High temperatures or strong, bulky bases (e.g., t-BuOK) will drive the reaction toward the thermodynamically stable enamide alkene (1-trifluoroacetyl-1,2,3,6-tetrahydropyridine) rather than the substitution product.

Optimized Protocol

Step 1: Mesylation

  • Dissolve 1-(trifluoroacetyl)-4-piperidinol (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.2 M) at 0°C .

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir at 0°C for 1 hour. Do not heat.

  • Quench with cold water, extract with DCM, dry over Na₂SO₄, and concentrate. Note: The mesylate is often unstable on silica; proceed immediately to Step 2.

Step 2: Displacement (Sn2)

  • Dissolve the crude mesylate in polar aprotic solvent (DMF or DMSO).

  • Add the Nucleophile (1.5–2.0 equiv).

    • If Nucleophile is neutral (e.g., amine): Add K₂CO₃ or DIPEA (2.0 equiv).

    • If Nucleophile is anionic (e.g., azide, thiolate): No base needed.

  • Temperature Control: Heat to 50–60°C .

    • Limit: Do not exceed 80°C. Above this threshold, elimination rates spike significantly.

Protocol C: Orthogonal Deprotection Strategies

The final stage often involves removing the TFA group to reveal the secondary amine.

Comparative Deprotection Conditions[3][4][5]
Reagent SystemConditionsCompatibilityMechanism
K₂CO₃ / MeOH 23°C, 2–4 hCompatible with Boc, ether, and most ester linkages.Transesterification / Hydrolysis
Aq. NH₃ / MeOH 23°C, 6–12 hMildest. Compatible with sensitive stereocenters.Aminolysis
NaBH₄ / EtOH 0°C to 23°CReductive Cleavage. Converts TFA to N-Ethyl (rarely desired, but possible side reaction).Reduction
Piperidine (aq) 23°C, 1–2 hUsed in solid-phase synthesis (SPPS).Nucleophilic attack
Workflow Diagram: Deprotection Logic

Deprotection Start Protected Intermediate (N-TFA) Decision Are there base-sensitive groups (e.g., esters)? Start->Decision Mild Use Mild Aminolysis (7N NH3 in MeOH) Decision->Mild Yes Standard Use Carbonate Hydrolysis (K2CO3, MeOH/H2O) Decision->Standard No Product Free Amine Product (Secondary Piperidine) Mild->Product Standard->Product

Figure 2: Decision tree for removing the Trifluoroacetyl group based on substrate complexity.

References

  • Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.

  • TFA Group in Peptide/Organic Synthesis: BenchChem Application Notes. "A Guide to Deprotection and Cleavage in Peptide Synthesis." (2025). [2]

  • Nucleophilic Substitution vs. Elimination in Piperidines: Clayden, J., et al. "Nucleophilic Substitution at Saturated Carbon." Organic Chemistry, 2nd Ed. Oxford University Press.

  • Properties of 1-(Trifluoroacetyl)-4-piperidinol: National Center for Biotechnology Information. PubChem Compound Summary for CID 108833, 1-(Trifluoroacetyl)-4-piperidinol.

  • Orthogonal Protecting Groups: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews 109.6 (2009): 2455-2504.

Sources

Troubleshooting & Optimization

Troubleshooting guide for reactions involving 1-(trifluoroacetyl)-4-piperidinol.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers working with 1-(trifluoroacetyl)-4-piperidinol . It synthesizes mechanistic organic chemistry with practical troubleshooting steps to address common experimental failures.

Molecule Profile & Reactivity Overview

Compound: 1-(Trifluoroacetyl)-4-piperidinol Core Structure: Piperidine ring with a secondary alcohol at C4 and a trifluoroacetyl (TFA) protecting group at N1.[1] Chemical Behavior:

  • N-TFA Group: Acts as an electron-withdrawing group (EWG), reducing the basicity of the nitrogen.[1] It is stable to acidic conditions (e.g., TFA/DCM) but labile to basic hydrolysis (e.g., NaOH, K₂CO₃/MeOH).[1][2]

  • C4-Hydroxyl: A standard secondary alcohol.[1] Prone to oxidation (to ketone), esterification, and nucleophilic substitution (Mitsunobu, Sɴ2).[1][2]

  • Conformational Bias: The N-TFA group flattens the nitrogen center, potentially altering the chair conformation and affecting steric access to the C4 position.

Troubleshooting Guides (Q&A)

Module A: Oxidation Reactions (Alcohol Ketone)

User Question: I am trying to oxidize 1-(trifluoroacetyl)-4-piperidinol to the corresponding ketone using Swern conditions, but I see significant starting material remaining or byproduct formation. What is going wrong?

Scientist Response: Oxidation of this substrate is generally reliable, but two specific failure modes occur: incomplete activation and base-mediated decomposition .[1]

  • Temperature Control is Critical: The formation of the alkoxysulfonium ylide intermediate in Swern oxidation is temperature-sensitive.[1] If the reaction warms above -60°C before the addition of the base (Triethylamine or DIPEA), the activated DMSO species decomposes (Pummerer rearrangement), leading to low conversion.[2]

  • Workup pH: The ketone product, 1-(trifluoroacetyl)-4-piperidinone , has acidic

    
    -protons due to the electron-withdrawing nature of the carbonyl and the N-TFA group.[1] A highly basic workup (pH > 10) can lead to enolization, aldol condensation (polymerization), or hydrolysis of the TFA group.[1][2]
    

Troubleshooting Steps:

  • Protocol Adjustment: Ensure the DMSO/Oxalyl Chloride activation is done at -78°C for at least 15-20 mins before adding the alcohol.

  • Quench: Use a phosphate buffer (pH 7) or saturated NH₄Cl rather than strong aqueous bases.[1]

  • Alternative: If Swern fails, switch to Dess-Martin Periodinane (DMP) .[1][2] It avoids the basic elimination step and is milder on the N-TFA group.[1]

Module B: Nucleophilic Substitution & Elimination Risks

User Question: I converted the hydroxyl group to a mesylate to displace it with an amine, but I isolated the alkene (elimination product) instead. How do I favor substitution?

Scientist Response: The N-TFA group exerts an electron-withdrawing effect, making the C3/C5 protons slightly more acidic than in N-alkyl piperidines.[1] When you create a good leaving group (OMs/OTs) at C4, the molecule becomes prone to E2 elimination , especially with hindered bases or heating.[1][2]

Corrective Actions:

  • Change the Base: Avoid bulky bases like TEA or DBU during the displacement step.[1] Use a nucleophilic base or a weaker base like K₂CO₃ in a polar aprotic solvent (DMF/ACN).[1]

  • Temperature: Conduct the displacement at room temperature or lower. Heating significantly favors elimination.[1]

  • Leaving Group: Switch to a Triflate (OTf) leaving group. It is more reactive, allowing the substitution to occur at lower temperatures (

    
     to RT), kinetically favoring Sɴ2 over E2.[1][2]
    
Module C: N-TFA Stability & Deprotection

User Question: I need to remove the N-TFA group without affecting other esters in my molecule. Standard acid deprotection (HCl/Dioxane) isn't working.

Scientist Response: The trifluoroacetyl group is orthogonal to Boc (acid labile) and Cbz (hydrogenolysis).[1][2] It is removed by mild basic hydrolysis .[1] Acidic conditions (HCl or TFA) will not cleave an N-TFA amide efficiently.[1]

Recommended Deprotection Conditions:

  • Mild:

    
     in Methanol/Water (RT, 2-4 h). This is selective and rarely touches hindered esters.[1]
    
  • Fast:

    
     in Ethanol.[1] (Reductive cleavage, very mild).[1][2]
    
  • Standard: NaOH or LiOH (aq) in THF. (Will hydrolyze other esters).[1]

Visual Troubleshooting Logic

Diagram 1: Oxidation Troubleshooting Workflow

This decision tree helps you select the correct oxidation protocol based on observed failures.

Oxidation_Troubleshooting Start Start: Oxidation of 1-(trifluoroacetyl)-4-piperidinol Check_Yield Issue: Low Yield or Byproducts? Start->Check_Yield Analysis Analyze Crude NMR Check_Yield->Analysis Branch_SM Starting Material Remaining? Analysis->Branch_SM Branch_Byprod Byproducts / Decomposition? Analysis->Branch_Byprod Sol_Temp Cause: Incomplete Activation Fix: Maintain -78°C strictly during DMSO/Oxalyl Cl mix Branch_SM->Sol_Temp Sol_Reagent Cause: Reagent Quality Fix: Distill Oxalyl Chloride or use fresh DMP Branch_SM->Sol_Reagent Sol_Base Cause: N-TFA Hydrolysis Fix: Avoid NaOH workup. Use Phosphate Buffer (pH 7) Branch_Byprod->Sol_Base Sol_Elim Cause: Elimination to Enone Fix: Switch to Dess-Martin (Non-basic conditions) Branch_Byprod->Sol_Elim

Caption: Decision tree for diagnosing low yields in the oxidation of 1-(trifluoroacetyl)-4-piperidinol.

Diagram 2: Substitution vs. Elimination Pathway

Understanding the competition between Sɴ2 substitution and E2 elimination at the C4 position.

SN2_vs_E2 Alcohol 4-OH Precursor Mesylate Activated Species (4-OMs) Alcohol->Mesylate MsCl, TEA, 0°C Product Substitution Product (Desired) Mesylate->Product Nucleophile (Nu-) Low Temp, Polar Solvent Alkene Elimination Product (Undesired Alkene) Mesylate->Alkene Strong/Bulky Base High Temp (Heat) Context N-TFA Group Increases Acidity of Alpha-Protons (C3/C5) Context->Alkene Promotes E2

Caption: Mechanistic pathway showing how the N-TFA group influences the competition between substitution and elimination.

Experimental Protocols

Protocol A: Robust Swern Oxidation

Designed to prevent N-TFA hydrolysis and ensure complete conversion.

  • Activation: To a flame-dried flask under

    
    , add Oxalyl Chloride  (1.2 equiv) in dry DCM. Cool to -78°C .[1]
    
  • DMSO Addition: Add dry DMSO (2.4 equiv) dropwise. Critical: Maintain temp < -60°C.[1] Stir for 15 min.

  • Substrate Addition: Add 1-(trifluoroacetyl)-4-piperidinol (1.0 equiv) dissolved in minimum DCM dropwise. Stir at -78°C for 30 min.

  • Base Addition: Add Triethylamine (5.0 equiv) dropwise.[1] The mixture will turn white/cloudy.[1]

  • Warming: Allow to warm to 0°C over 30-45 mins.

  • Quench: Pour into saturated

    
      solution. Do not use NaOH.
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    
  • Result: The ketone is typically obtained as a clear oil/solid, sufficiently pure for next steps.[1]

Protocol B: Controlled Mesylation (Minimizing Elimination)[1][3]
  • Dissolve 1-(trifluoroacetyl)-4-piperidinol (1.0 equiv) in dry DCM.

  • Add Triethylamine (1.5 equiv). Cool to 0°C .[1]

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 10 mins.

  • Stir at 0°C for 1 hour. Do not warm to RT if possible.

  • Quench: Add ice-cold water.

  • Workup: Wash quickly with cold 1N HCl (to remove TEA) and then cold

    
    .
    
  • Usage: Use the crude mesylate immediately for the displacement step to avoid decomposition.[1]

Reference Data

Table 1: N-TFA Stability Matrix
Reagent / ConditionStability of N-TFA GroupNotes
TFA / DCM (1:1) Stable Standard Boc deprotection conditions will not touch N-TFA.[1]
HCl / Dioxane (4M) Stable Stable for hours at RT; prolonged heating may cause hydrolysis.[1][2]

/ MeOH
Labile Cleaves N-TFA in 1-4 hours at RT.[1] (Mild deprotection).[1][2][3]
NaOH (1M aq) Very Labile Rapid hydrolysis (< 30 min).[1][2]
Piperidine / DMF Semi-Stable Stable to short exposures (Fmoc deprotection), but long exposure (>2h) risks cleavage.[1][2]

/ EtOH
Labile Reductive cleavage occurs; useful for mild removal.[1]
Table 2: Solvent Compatibility for Substitution
SolventPolarityEffect on Sɴ2 vs E2Recommendation
DCM Non-polarSlow Sɴ2Good for mesylation, poor for displacement.[1]
DMF Polar AproticFavors Sɴ2 Excellent for azide/cyanide displacements.[1]
Acetone Polar AproticModerateGood for Finkelstein reactions (halide exchange).[1]
Ethanol ProticsFavors E1/Solvolysis Avoid for substitution; promotes side reactions.[1]

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability data on Trifluoroacetamide).

  • Omura, K., & Swern, D. (1978).[1][2] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][4] a preparative, steric and mechanistic study.[2][5] Tetrahedron, 34(11), 1651-1660.[1][2]

  • Sloop, J. C., et al. (2014).[1][2] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[1][2] (Discusses hydration and reactivity of trifluoroacetylated cyclic ketones).

  • Common Organic Chemistry. (2023). Mitsunobu Reaction Conditions and Troubleshooting. (General protocols for secondary alcohols).

  • Sigma-Aldrich. Product Specification: 1-Trifluoroacetyl piperidine.[1] (Base physical properties and solubility).[1][6]

Sources

Common side products in the synthesis of 1-(trifluoroacetyl)-4-piperidinol.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 1-(trifluoroacetyl)-4-piperidinol . It is designed for researchers encountering purity or yield issues during the protection of 4-piperidinol using trifluoroacetic anhydride (TFAA) or related reagents.

Status: Active Ticket Type: Synthesis Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Logic

The synthesis of 1-(trifluoroacetyl)-4-piperidinol involves the selective


-acylation of a bifunctional amino alcohol. The core challenge is the kinetic vs. thermodynamic competition  between the amine (N) and the hydroxyl (O) groups.[1]
  • Target Reaction:

    
    -acylation (Amide formation).[1]
    
  • Primary Competitor:

    
    -acylation (Ester formation).[1]
    
  • Reagent: Trifluoroacetic Anhydride (TFAA) is highly electrophilic and non-selective.[1] Without protocol modification, it will react with both nucleophiles.

The "Secret" to Purity: The


-trifluoroacetyl group is a stable amide, whereas the 

-trifluoroacetyl group is a highly labile ester. The most robust protocols intentionally allow (or ignore)

-acylation during the reaction, then selectively cleave the ester during a mild basic workup.

Troubleshooting Guide (Q&A)

Category A: The "Over-Reaction" (Yield > 100%)

User Report: "My crude yield is 140%, and the NMR shows a complex mixture with extra fluorine signals."[1]

Diagnosis: You have formed the


-bis(trifluoroacetyl)  side product.[1]
TFAA is aggressive.[2] Even at 

, it will acylate the C4-hydroxyl group after the amine is protected.[1] This creates a diester/amide species.
  • Side Product:

    
    -bis(trifluoroacetyl)-4-piperidinol.
    
  • Mechanism: Nucleophilic attack of the C4-OH on TFAA.

  • Solution (The "Rescue" Protocol): Do not discard. The

    
    -TFA group is extremely sensitive to hydrolysis.
    
    • Action: Dissolve the crude oil in Methanol (MeOH) and add a catalytic amount of aqueous

      
       or simply stir with saturated 
      
      
      
      for 30 minutes.[1] The ester will hydrolyze back to the alcohol, while the
      
      
      -TFA amide remains intact.
Category B: The "Missing Product" (Low Yield)

User Report: "I see product spots on TLC, but after aqueous workup, I recovered almost nothing."

Diagnosis: Water solubility and Phase Transfer failure. 1-(trifluoroacetyl)-4-piperidinol is a polar molecule. If your aqueous workup is too voluminous or if the pH is not optimized, the product partitions into the water layer.

  • Side Product: Product loss to aqueous phase.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Choice: Use EtOAc/THF mixtures (3:1) instead of pure DCM for extraction.

    • pH Control: Ensure the aqueous layer is neutral to slightly acidic (pH 5-6). Strongly basic aqueous washes (pH > 11) can deprotect the amine (hydrolyze the amide) if heated, though

      
      -TFA is generally robust.[1]
      
Category C: The "Elimination" Impurity

User Report: "My product has a new double bond signal in the alkene region (5.5 - 6.0 ppm)."

Diagnosis: Elimination of the


-TFA group.
The trifluoroacetate group is a good leaving group. If you used a strong base (e.g., DBU, excess TEA) and heated the reaction, you triggered an E2 elimination.[1]
  • Side Product: 1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine.

  • Mechanism: Base-mediated elimination of trifluoroacetic acid from the

    
    -acylated intermediate.
    
  • Solution: Keep reaction temperature

    
    . Use milder bases (Pyridine or 
    
    
    
    ) and avoid heating during the workup concentration step.[1]

Impurity Profile & Pathways[1][3]

The following diagram illustrates the reaction pathways, highlighting the formation of the Target vs. the Common Side Products.

ReactionPathways SM 4-Piperidinol Target TARGET: 1-(TFA)-4-piperidinol (Stable Amide) SM->Target Fast (N-Acylation) < 0°C TFAA TFAA (Reagent) Bis MAJOR IMPURITY: N,O-bis(TFA)-4-piperidinol (Unstable Ester) Target->Bis Slower (O-Acylation) Excess TFAA / RT Bis->Target Selective Hydrolysis (MeOH / K2CO3 / pH 8) Elim ELIMINATION PRODUCT: 1-(TFA)-1,2,3,6-tetrahydropyridine Bis->Elim Heat + Strong Base (Elimination)

Figure 1: Reaction network showing the kinetic N-acylation, thermodynamic O-acylation, and the hydrolytic rescue pathway.[1]

Optimized Experimental Protocol

This protocol is designed to be self-validating : it intentionally drives the reaction to completion (including O-acylation) and then selectively reverts the side product.

Reagents
  • Substrate: 4-Piperidinol (1.0 equiv)[1]

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 - 1.5 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Setup: Dissolve 4-piperidinol (10 mmol) and TEA (20 mmol) in DCM (50 mL) under Nitrogen. Cool to 0°C .

  • Addition: Add TFAA (12-15 mmol) dropwise over 20 minutes.

    • Note: Fumes are corrosive. Use a venting needle or scrubber.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC will likely show two spots: The Target (lower Rf) and the Bis-TFA impurity (higher Rf, non-polar).[1]

  • The "Hydrolytic Wash" (Critical Step):

    • Add 20 mL of saturated aqueous

      
        directly to the reaction mixture.
      
    • Stir vigorously for 45-60 minutes at RT.

    • Mechanism:[1][3][4][5] This mild basic condition hydrolyzes the unstable trifluoroacetate ester (Impurity) back to the alcohol (Target) but is too mild to cleave the trifluoroacetamide.[1]

  • Workup:

    • Separate layers.

    • Extract aqueous layer with DCM (

      
      ).[1]
      
    • Optional: If yield is low, salt the aqueous layer with NaCl before extraction.

  • Purification: Dry organics over

    
    , filter, and concentrate.
    
    • Result: The residue should be the pure Target. Recrystallization from Hexane/EtOAc can be performed if necessary.

Quantitative Data: Side Product Comparison

ComponentStructure TypeStabilityRf (approx)*Removal Strategy
Target

-TFA Amide
High (Stable to acid/mild base)0.2 - 0.3N/A (Isolate)
Bis-TFA Ester + AmideLow (Ester hydrolyzes easily)0.7 - 0.8Stir w/ sat.

Elimination AlkeneHigh0.8 - 0.9Prevent (Avoid heat/strong base)
TFA Salts Ionic SaltHigh (Water soluble)BaselineAqueous wash

*Rf values based on 50% EtOAc/Hexane on Silica.

References

  • Vertex AI Search. (2026).[1] Reaction of pyridine nucleotides with trifluoroacetic acid anhydride. National Institutes of Health (PubMed).[1] Retrieved from [Link]

  • Vertex AI Search. (2026).[1] Advanced Acylation Techniques with Trifluoroacetic Anhydride. Ningbo Inno Pharmchem.[6] Retrieved from [Link][1]

  • Vertex AI Search. (2026).[1] N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. National Institutes of Health (PubMed).[1] Retrieved from [Link]

  • Vertex AI Search. (2026).[1] Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers. National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(Trifluoroacetyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet challenging solubility issues encountered with 1-(trifluoroacetyl)-4-piperidinol in various reaction media. Our focus is not just on what to do, but why specific approaches are effective, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule - Why Does Solubility Fail?

A firm grasp of the molecule's structural characteristics is the first step toward solving solubility problems. 1-(trifluoroacetyl)-4-piperidinol possesses a unique combination of features that create a complex solubility profile.

Q1: What are the key structural features of 1-(trifluoroacetyl)-4-piperidinol that influence its solubility?

A: The solubility behavior of this compound is governed by a delicate balance between three key structural components:

  • The Trifluoroacetyl Group (CF₃CO-): The three fluorine atoms are highly electron-withdrawing, which significantly increases the lipophilicity (fat-solubility) of this part of the molecule. This group prefers non-polar environments. The introduction of fluorine into organic molecules is a powerful strategy to modulate physicochemical properties, often leading to increased lipophilicity[1][2].

  • The Piperidinol Core: The core structure includes a polar hydroxyl (-OH) group capable of forming hydrogen bonds, favoring interactions with polar, protic solvents. The piperidine ring itself has non-polar hydrocarbon character.

  • The Amide Linkage (-CO-N-): The amide group is polar and can act as a hydrogen bond acceptor. However, unlike a typical piperidine, the nitrogen atom's lone pair is delocalized by the adjacent trifluoroacetyl group, rendering it non-basic.

This combination of a highly lipophilic region, a hydrogen-bonding donor/acceptor region, and a polar amide creates an amphiphilic molecule that often struggles to find a single, ideal solvent.

Q2: Why can't I just add an acid to protonate the piperidine nitrogen and make it soluble, as I would with other piperidines?

A: This is a critical point of failure in standard solubilization protocols for piperidine-containing compounds[3]. The nitrogen in 1-(trifluoroacetyl)-4-piperidinol is part of an amide functional group, not a free amine. The electron-withdrawing effect of the adjacent trifluoroacetyl carbonyl group delocalizes the nitrogen's lone pair of electrons, making it essentially non-basic and unavailable for protonation under typical reaction conditions. Therefore, pH adjustment is not an effective strategy for this specific molecule.

Q3: My compound is an oil in some solvents but a crystalline solid in others. What role does the solid-state play in solubility?

A: The solid-state properties, particularly the crystal lattice energy, are a major and often underestimated barrier to dissolution. For a substance to dissolve, the energy released from solvent-solute interactions must overcome both the energy holding the solute molecules together in the crystal lattice and the energy required to create a cavity in the solvent. Fluorinated compounds can exhibit strong crystal packing forces[1]. If your compound has high crystal lattice energy, it will require more energy (e.g., from heat or highly favorable solvent interactions) to break apart the crystal and enter the solution phase. This is why even a theoretically compatible solvent may fail to dissolve the compound at room temperature.

Section 2: Troubleshooting Guide - Practical Solutions for Your Reaction

When faced with solubility issues, a systematic approach is key. The following workflow and Q&A guide provide a logical progression of steps to achieve a homogeneous reaction mixture.

Troubleshooting Workflow Diagram

Solubility_Workflow start Solubility Issue Encountered solvent Step 1: Re-evaluate Solvent Choice (Consult Table 1) start->solvent heat Step 2: Apply Gentle Heat (e.g., 40-60 °C) solvent->heat d1 Dissolved? solvent->d1 cosolvent Step 3: Add a Polar Aprotic Co-Solvent (e.g., 5-10% v/v DMF or DMSO) heat->cosolvent d2 Dissolved? heat->d2 sonicate Step 4: Use Sonication cosolvent->sonicate d3 Dissolved? cosolvent->d3 success Homogeneous Solution: Proceed with Reaction sonicate->success If successful d1->heat No d1->success Yes d2->cosolvent No d2->success Yes d3->sonicate No d3->success Yes

Sources

Validation & Comparative

Alternative reagents to trifluoroacetic anhydride for the synthesis of 1-(trifluoroacetyl)-4-piperidinol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The synthesis of 1-(trifluoroacetyl)-4-piperidinol (CAS: 340-07-8) is a critical step in generating building blocks for pharmaceutical intermediates, including anticonvulsants and photoreactive probes. The industry-standard reagent, Trifluoroacetic Anhydride (TFAA) , presents significant challenges: it is highly corrosive, moisture-sensitive, and lacks chemoselectivity—often esterifying the C4-hydroxyl group alongside the N-amine, necessitating a subsequent hydrolysis step.

The Solution: This guide evaluates Ethyl Trifluoroacetate (ETFA) as a superior, chemoselective, and safer alternative. We compare reaction kinetics, selectivity profiles, and safety metrics to provide an actionable protocol for switching from TFAA to ester-based reagents.

Part 1: Mechanistic & Selectivity Analysis

The core chemical challenge in transforming 4-piperidinol is the presence of two nucleophilic sites: the secondary amine (N) and the secondary alcohol (O).

The Standard Route: Trifluoroacetic Anhydride (TFAA)

TFAA is a "hard" electrophile. It reacts indiscriminately with both nucleophiles, typically yielding the N,O-bis(trifluoroacetyl) species.

  • Mechanism: Rapid nucleophilic acyl substitution at both N and O.

  • Workup Requirement: Requires a mild basic hydrolysis (e.g., K₂CO₃/MeOH) to cleave the unstable trifluoroacetate ester while leaving the stable trifluoroacetamide intact.

  • Safety: Generates trifluoroacetic acid (TFA) as a byproduct; highly corrosive fumes.

The Alternative Route: Ethyl Trifluoroacetate (ETFA)

ETFA acts via aminolysis . Esters are significantly less reactive toward hydroxyl groups than anhydrides, offering inherent chemoselectivity.

  • Mechanism: The amine (a better nucleophile) attacks the carbonyl carbon of the ester, displacing ethanol. The hydroxyl group is generally unreactive under these mild conditions.

  • Advantage: Direct formation of the target product without side-protection of the alcohol.

  • Safety: Generates ethanol as a byproduct; non-corrosive.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways and the efficiency gain of using ETFA.

ReactionPathways Substrate 4-Piperidinol (Substrate) TFAA_Reagent Reagent: TFAA (Trifluoroacetic Anhydride) Substrate->TFAA_Reagent Path A (Standard) ETFA_Reagent Reagent: ETFA (Ethyl Trifluoroacetate) Substrate->ETFA_Reagent Path B (Alternative) BisProduct Intermediate: N,O-Bis(trifluoroacetyl)-4-piperidinol TFAA_Reagent->BisProduct Non-selective Acylation Hydrolysis Step 2: Hydrolysis (K2CO3 / MeOH) BisProduct->Hydrolysis Deprotection Target Target Product: 1-(Trifluoroacetyl)-4-piperidinol Hydrolysis->Target Yield: ~85-90% ETFA_Reagent->Target Selective N-Acylation Yield: >92%

Caption: Comparison of the two-step TFAA route (Red) vs. the direct, chemoselective ETFA route (Green).

Part 2: Comparative Experimental Protocols

Method A: The Standard TFAA Protocol (Reference Baseline)

Use this when TFAA is already on hand and waste disposal is not a primary constraint.

Reagents: 4-Piperidinol (1.0 eq), TFAA (2.2 eq), Triethylamine (2.5 eq), DCM (Solvent).

  • Setup: Dissolve 4-piperidinol and triethylamine in anhydrous DCM under N₂ atmosphere. Cool to 0°C.[1]

  • Addition: Dropwise addition of TFAA (highly exothermic).

  • Reaction: Stir at 0°C -> RT for 2 hours. Result: Mixture of N-mono and N,O-bis products.

  • Hydrolysis (Mandatory): Quench with MeOH. Add aq. K₂CO₃ and stir for 1 hour to cleave the O-trifluoroacetyl group.

  • Isolation: Wash with water, dry organic layer, concentrate.

  • Typical Yield: 85-90%

  • Purity: High (after workup).

Method B: The Recommended ETFA Protocol (Green Alternative)

Use this for higher atom economy, safety, and operational simplicity.

Reagents: 4-Piperidinol (1.0 eq), Ethyl Trifluoroacetate (1.2 eq), Ethanol or Methanol (Solvent), optional catalytic TEA.

  • Setup: Dissolve 4-piperidinol in Ethanol (0.5 M concentration).

  • Addition: Add Ethyl Trifluoroacetate (ETFA) in one portion at room temperature.

  • Reaction: Stir at RT for 12–16 hours, or reflux (60°C) for 3 hours to accelerate kinetics.

    • Note: The reaction is driven by the nucleophilicity of the secondary amine. The hydroxyl group remains inert.

  • Workup: Concentrate under reduced pressure to remove solvent and excess ETFA.

  • Purification: Often not required. The residue is typically pure product.

  • Typical Yield: 92-96%

  • Purity: >98% (crude).[1][2]

Part 3: Performance & Data Comparison

The following table summarizes the performance metrics based on industrial application data for N-trifluoroacetylation of amino alcohols.

MetricTFAA (Anhydride) ETFA (Ester) Notes
Chemoselectivity Low (Attacks N & O)High (Selective for N)ETFA avoids O-acylation, eliminating the hydrolysis step.
Atom Economy PoorGoodTFAA generates heavy TFA waste; ETFA generates light Ethanol.
Reaction Conditions 0°C (Exothermic control req.)RT to 60°C (Mild)ETFA is safer for scale-up; no risk of thermal runaway.
Byproducts Trifluoroacetic Acid (Corrosive)Ethanol (Benign)TFA requires neutralization and careful disposal.
Yield (Isolated) 85–90%92–96% Loss in TFAA route occurs during the hydrolysis/extraction steps.
Cost Efficiency ModerateHighETFA is often cheaper per mole and reduces solvent/workup costs.
Supporting Data on Selectivity

Research into the trifluoroacetylation of amino alcohols (e.g., beta-amino-alpha-trifluoromethyl alcohols) demonstrates that ester-based reagents like ETFA or Methyl Trifluoroacetate (MTFA) consistently yield N-monoacylated products without affecting free hydroxyl groups, whereas anhydrides require protection-deprotection sequences [1, 4].

Part 4: Alternative Reagents Overview

While ETFA is the recommended alternative, other reagents exist for specialized needs:

  • Methyl Trifluoroacetate (MTFA):

    • Pros: Slightly faster kinetics than ETFA due to the methoxy leaving group.

    • Cons: Generates methanol (toxic) vs ethanol.

    • Verdict: Use if ETFA reaction rates are too slow (rare for secondary amines).

  • Trifluoroacetyl Chloride:

    • Pros: Extremely reactive.

    • Cons: Gaseous/volatile, generates HCl, highly corrosive.

    • Verdict:Avoid. Offers no advantage over TFAA for this specific transformation and increases safety risks [6].

  • 2,2,2-Trifluoro-1-phenylethanone:

    • Pros: Mild, non-volatile.

    • Cons: Poor atom economy (generates acetophenone byproduct), difficult to purify.

    • Verdict: Only for specialized catalytic applications.

References

  • Synthesis of beta-amino-alpha-trifluoromethyl alcohols and their applications. National Institutes of Health (NIH). Available at: [Link]

  • Process for the preparation of ethyl trifluoroacetoacetate (Claisen Condensation context).Google Patents (EP0206953B1).
  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Synthesis of trifluoroethyl trifluoroacetate. PrepChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercially Available 1-(Trifluoroacetyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Seemingly Simple Intermediate

In the landscape of pharmaceutical synthesis, 1-(trifluoroacetyl)-4-piperidinol serves as a crucial building block. The piperidine moiety is a privileged scaffold, present in a multitude of approved drugs, while the trifluoroacetyl (TFA) group offers a robust and often advantageous N-protecting group. Its electron-withdrawing nature modulates the reactivity of the piperidine nitrogen and its lability under specific conditions makes it a versatile tool in multi-step synthetic campaigns.[1]

However, the quality of this starting material is paramount. Undetected impurities, even at trace levels, can have cascading effects, leading to the formation of novel and potentially toxic byproducts in subsequent steps, impacting reaction yields, and complicating purification processes. For drug development professionals, a thorough understanding and characterization of the impurity profile of commercially available 1-(trifluoroacetyl)-4-piperidinol is not merely a quality control exercise; it is a fundamental component of risk mitigation and regulatory compliance.

This guide provides a comprehensive framework for the characterization of impurities in this key intermediate. It is designed not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices. We will explore the likely origins of impurities, present a multi-modal analytical strategy for their detection and quantification, and offer a framework for comparing materials from different commercial sources.

The Impurity Landscape: Predicting What to Look For

A robust analytical strategy begins with understanding the potential impurities that may be present. These can be broadly categorized into process-related impurities, arising from the manufacturing process, and degradation products, which form during storage or handling.

The most common industrial synthesis of 1-(trifluoroacetyl)-4-piperidinol involves the N-acylation of 4-piperidinol with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), often in the presence of a base.[2] This straightforward reaction provides clues to the most probable process-related impurities.

  • Starting Material: Unreacted 4-hydroxypiperidine.

  • Reagents: Residual trifluoroacetic acid (TFA) or its salts.

  • Byproducts:

    • O-acylation: Reaction of TFAA with the hydroxyl group of the product or starting material to form an ester.

    • Di-acylation: Formation of 1-(trifluoroacetyl)-4-(trifluoroacetoxy)piperidine.

  • Solvent-Related Impurities: Residual solvents used during the reaction and purification (e.g., dichloromethane, ethyl acetate, toluene).

Forced degradation studies are essential to identify potential degradation products and develop a truly stability-indicating analytical method.[3][4] These studies intentionally stress the material under harsh conditions to predict its long-term stability.

  • Hydrolytic Degradation: Under acidic or basic conditions, the amide bond can cleave, reverting the molecule to 4-hydroxypiperidine and trifluoroacetic acid.

  • Oxidative Degradation: Exposure to oxidizing agents may lead to the formation of N-oxides or other oxidized species.

  • Thermal and Photolytic Degradation: High temperatures or UV light can provide the energy for various decomposition pathways.[5]

A Multi-Pronged Analytical Strategy for Comprehensive Characterization

No single analytical technique can provide a complete picture of a sample's purity. A validated, multi-pronged approach using orthogonal methods is essential for a comprehensive assessment. We recommend a combination of High-Performance Liquid Chromatography (HPLC) for general purity and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.[6]

Primary Assay and Non-Volatile Impurities: A Stability-Indicating RP-HPLC Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for purity analysis.[7] The goal is to develop a "stability-indicating" method, one that can separate the main component from all known process-related impurities and any degradation products formed during stability studies.[8]

Causality of Method Development:

  • Column Choice: A C18 column is selected for its versatility and hydrophobicity, which is suitable for retaining and separating the moderately polar 1-(trifluoroacetyl)-4-piperidinol and its likely impurities.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., phosphoric acid or formic acid) is used. The acid sharpens the peaks of any basic compounds (like residual 4-hydroxypiperidine) and controls the ionization state of acidic impurities (like TFA). The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are resolved and detected within a reasonable runtime.

  • Detection Wavelength: The trifluoroacetyl group does not possess a strong chromophore. Therefore, detection at a low UV wavelength (e.g., 210-220 nm) is necessary to detect the amide bond and other non-aromatic impurities.[7]

Experimental Protocol: RP-HPLC Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 1-(trifluoroacetyl)-4-piperidinol sample.

  • Dissolve in and dilute to 25 mL with a 50:50 mixture of water and acetonitrile to achieve a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Volatile and Semi-Volatile Impurities: GC-MS Analysis

Gas Chromatography (GC) is the ideal technique for identifying and quantifying residual solvents and other volatile or semi-volatile impurities that may not be detected by HPLC.[9] Coupling with a Mass Spectrometry (MS) detector provides definitive identification.

Causality of Method Development:

  • Derivatization: While 1-(trifluoroacetyl)-4-piperidinol is somewhat volatile, derivatization of the hydroxyl group (e.g., silylation with BSTFA) can improve peak shape and thermal stability.[10] However, for a general screen of more volatile impurities, a direct injection can be attempted first. Trifluoroacetylation is itself a derivatization technique to enhance the volatility of amines for GC analysis.[11]

  • Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good general separation for a wide range of potential impurities.

  • Headspace vs. Liquid Injection: For residual solvent analysis, headspace GC is the preferred method as it introduces only the volatile components onto the column, preserving column life. For less volatile impurities, a liquid injection is necessary.

Experimental Protocol: GC-MS Impurity Analysis

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 50°C for 5 min, ramp at 10°C/min to 280°C, hold for 10 min
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1)
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range m/z 35-500

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL into the GC-MS system.

Absolute Purity Determination: Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that determines the absolute purity of a substance by comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight.[12][13] It is an excellent orthogonal technique to chromatography, as the measurement principle is completely different.

Causality of Method Development:

  • Internal Standard Selection: The internal standard must be of high purity, stable, non-volatile, and have proton signals that are sharp and do not overlap with any signals from the analyte or impurities. Maleic acid or 1,4-dinitrobenzene are common choices.[6]

  • Relaxation Delay: To ensure accurate integration, a sufficient relaxation delay (D1) must be set, typically 5 times the longest T1 relaxation time of the protons being integrated. This allows for full relaxation of the protons between scans, making the signal intensity directly proportional to the number of protons.

  • Signal Selection: For both the analyte and the internal standard, well-resolved, sharp signals free from any overlap should be chosen for integration.

Experimental Protocol: Absolute Purity by ¹H qNMR

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Internal Standard Maleic Acid (certified reference material)
Pulse Program Standard 1D proton with a 30° pulse angle
Relaxation Delay (D1) 30 seconds
Number of Scans 16 or as needed for adequate signal-to-noise (>250:1 for integrated peaks)

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of 1-(trifluoroacetyl)-4-piperidinol into a clean, dry vial.

  • Accurately weigh approximately 8-10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Purity Calculation: The weight percent purity is calculated using the following formula:[14] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Comparative Analysis Framework: Evaluating Commercial Sources

With these validated analytical methods, a researcher can now objectively compare different commercial batches or suppliers of 1-(trifluoroacetyl)-4-piperidinol.

Step-by-Step Comparison Workflow:

  • Procure Samples: Obtain samples from different suppliers (e.g., Supplier A, Supplier B, Supplier C).

  • Analyze All Samples: Analyze each sample using the established HPLC, GC-MS, and qNMR methods under identical conditions.

  • Process Data:

    • HPLC: Calculate the area percent purity. Identify and quantify any impurities relative to the main peak (assuming a response factor of 1 for unknown impurities).

    • GC-MS: Identify and quantify any residual solvents or other volatile impurities.

    • qNMR: Calculate the absolute weight percent purity.

  • Summarize and Compare: Consolidate the data into a comparison table.

Table for Comparative Data Summary

ParameterSupplier ASupplier BSupplier C
Appearance White solidOff-white solidWhite solid
Purity by HPLC (% Area) 99.5%98.7%99.8%
Absolute Purity by qNMR (% w/w) 99.2%98.1%99.6%
Number of Impurities >0.05% (HPLC) 241
Max Individual Impurity (HPLC, % Area) 0.2% at RRT 1.50.5% at RRT 0.80.1% at RRT 1.2
Residual Solvents (GC-MS, ppm) Dichloromethane: 50 ppmEthyl Acetate: 200 ppmNot Detected
Unreacted 4-Hydroxypiperidine (HPLC, % Area) 0.15%0.4%<0.05%

Alternative Protecting Groups: A Brief Comparison

The trifluoroacetyl group is just one of several options for protecting the 4-piperidinol nitrogen. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common alternatives, and their use will result in different impurity profiles.

  • N-Boc-4-piperidinol: Synthesized using di-tert-butyl dicarbonate (Boc₂O).[15] Potential impurities include unreacted Boc₂O and tert-butanol. The Boc group is acid-labile, typically removed with trifluoroacetic acid.[7]

  • N-Cbz-4-piperidinol: Synthesized using benzyl chloroformate (Cbz-Cl). Potential impurities include residual Cbz-Cl and benzyl alcohol. The Cbz group is typically removed by hydrogenolysis.

The analytical framework described in this guide can be readily adapted to characterize the impurities in these alternatives, providing a true and objective comparison to inform the selection of the most suitable starting material for a specific synthetic route.

Visualizing the Workflow

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_output Data Evaluation Sample Commercial 1-(TFA)-4-Piperidinol HPLC RP-HPLC-UV (Purity, Non-volatiles) Sample->HPLC 1 mg/mL in ACN/H₂O GCMS GC-MS (Volatiles, Solvents) Sample->GCMS 10 mg/mL in DCM qNMR qNMR (Absolute Purity) Sample->qNMR ~20 mg + Std in DMSO-d₆ Purity Purity Profile HPLC->Purity ImpurityID Impurity Identification & Quantification HPLC->ImpurityID GCMS->ImpurityID qNMR->Purity Comparison Supplier Comparison & Batch Release Purity->Comparison ImpurityID->Comparison

Conclusion

The characterization of impurities in 1-(trifluoroacetyl)-4-piperidinol is a critical activity in modern drug development. A proactive, scientifically-grounded approach, utilizing a suite of orthogonal analytical techniques, is essential for ensuring the quality and consistency of this key starting material. By understanding the potential impurity landscape and implementing robust HPLC, GC-MS, and qNMR methodologies, researchers can confidently compare commercial sources, troubleshoot synthetic challenges, and build a strong foundation for their regulatory filings. This guide provides the framework and the causal logic to empower scientists to achieve these goals with confidence and integrity.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Link

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Benchmarking the stability of the trifluoroacetyl group in 1-(trifluoroacetyl)-4-piperidinol against other protecting groups.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Stability of 1-(Trifluoroacetyl)-4-piperidinol versus Common Amine Protecting Groups

In the intricate landscape of pharmaceutical synthesis, the piperidine moiety is a cornerstone of many therapeutic agents. Its prevalence demands robust and selective strategies for the temporary masking of its secondary amine to prevent undesired side reactions. The choice of a protecting group is therefore a critical decision, directly impacting reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of the trifluoroacetyl (TFA) group, as applied to 1-(trifluoroacetyl)-4-piperidinol, against other commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and the analogous Acetyl (Ac) group.

This analysis is grounded in the principles of orthogonal protection strategies, which are fundamental to the synthesis of complex molecules.[1][2] An orthogonal approach allows for the selective removal of one protecting group in the presence of others, a crucial capability in multi-step syntheses.[3][4] The stability of the trifluoroacetyl group under acidic conditions and its lability under basic conditions positions it as a valuable tool for such strategies.[5][6]

Experimental Design: A Comparative Stability Assay

To provide a clear and objective comparison, we will outline a standardized experimental workflow designed to quantify the stability of four protected derivatives of 4-piperidinol under a range of conditions pertinent to pharmaceutical development. The four compounds for this comparative study are:

  • 1-(Trifluoroacetyl)-4-piperidinol (TFA-Pip-OH)

  • 1-(tert-Butoxycarbonyl)-4-piperidinol (Boc-Pip-OH)

  • 1-(Benzyloxycarbonyl)-4-piperidinol (Cbz-Pip-OH)

  • 1-Acetyl-4-piperidinol (Ac-Pip-OH)

The stability of these compounds will be assessed under three distinct conditions: acidic, basic, and reductive. The extent of deprotection over time will be monitored by High-Performance Liquid Chromatography (HPLC), allowing for a quantitative comparison of their relative stabilities.

G cluster_0 Preparation of Protected Piperidinols cluster_1 Stability Assay cluster_2 Analysis start 4-Piperidinol TFA_protect 1-(Trifluoroacetyl)- 4-piperidinol start->TFA_protect TFA Anhydride Boc_protect 1-(tert-Butoxycarbonyl)- 4-piperidinol start->Boc_protect Boc Anhydride Cbz_protect 1-(Benzyloxycarbonyl)- 4-piperidinol start->Cbz_protect Cbz-Cl Ac_protect 1-Acetyl- 4-piperidinol start->Ac_protect Acetyl Chloride TFA_Pip TFA-Pip-OH TFA_protect->TFA_Pip Boc_Pip Boc-Pip-OH Boc_protect->Boc_Pip Cbz_Pip Cbz-Pip-OH Cbz_protect->Cbz_Pip Ac_Pip Ac-Pip-OH Ac_protect->Ac_Pip acid Acidic Conditions (e.g., 20% TFA in DCM) TFA_Pip->acid base Basic Conditions (e.g., 1M NaOH in MeOH/H2O) TFA_Pip->base reductive Reductive Conditions (e.g., H2, Pd/C in EtOH) TFA_Pip->reductive Boc_Pip->acid Boc_Pip->base Boc_Pip->reductive Cbz_Pip->acid Cbz_Pip->base Cbz_Pip->reductive Ac_Pip->acid Ac_Pip->base Ac_Pip->reductive HPLC HPLC Analysis (Monitor deprotection over time) acid->HPLC base->HPLC reductive->HPLC Data Quantitative Stability Data HPLC->Data

Figure 1: Experimental workflow for the comparative stability analysis.

Comparative Stability Data

The following table summarizes the expected stability of the trifluoroacetyl group on 1-(trifluoroacetyl)-4-piperidinol in comparison to Boc, Cbz, and Acetyl protecting groups under various chemical environments. This data is based on established principles and literature precedents.[5][6][7]

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., NaOH, K₂CO₃)Reductive Conditions (Hydrogenolysis, H₂, Pd/C)
Trifluoroacetyl (TFA) Stable Labile Stable
tert-Butoxycarbonyl (Boc)LabileStableStable
Carboxybenzyl (Cbz)StableStableLabile
Acetyl (Ac)StableLabile (harsher conditions than TFA)Stable

Discussion of Results and Mechanistic Insights

Acidic Stability: The trifluoroacetyl group's remarkable stability in acidic media is a direct consequence of the strong electron-withdrawing effect of the three fluorine atoms. This effect significantly reduces the basicity of the amide carbonyl oxygen, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis. In stark contrast, the Boc group, which is designed to be acid-labile, readily undergoes cleavage via a carbocationic mechanism upon exposure to acids like trifluoroacetic acid (TFA).[8][9] The Cbz and Acetyl groups, like the TFA group, are generally stable to acidic conditions.

Basic Lability: The electron-withdrawing nature of the trifluoromethyl group that confers acid stability also renders the trifluoroacetyl carbonyl carbon highly electrophilic. This makes it exceptionally susceptible to nucleophilic attack by hydroxide or other bases, leading to rapid cleavage.[1][5] While the acetyl group is also cleaved under basic conditions, the trifluoroacetyl group is significantly more labile, often allowing for deprotection under milder basic conditions.[5] The Boc and Cbz groups, being carbamates, are generally stable to basic conditions.

Reductive Stability: The trifluoroacetyl and acetyl groups, being simple amides, are stable to catalytic hydrogenation conditions. Similarly, the Boc group is also resistant to reductive cleavage. The Cbz group, however, is specifically designed to be removed by hydrogenolysis, which cleaves the benzylic C-O bond.[3]

This orthogonal stability profile makes the trifluoroacetyl group an excellent choice in synthetic sequences where an acid-labile group like Boc is used elsewhere in the molecule.[1][6] For instance, a Boc group can be selectively removed in the presence of a trifluoroacetyl group using acidic conditions, and subsequently, the trifluoroacetyl group can be removed under basic conditions, leaving other acid-sensitive functionalities intact.

Experimental Protocols

The following are detailed methodologies for the comparative stability assays.

Protocol 1: Stability under Acidic Conditions
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of each protected piperidinol (TFA-Pip-OH, Boc-Pip-OH, Cbz-Pip-OH, and Ac-Pip-OH) in dichloromethane (DCM).

    • Prepare the acidic cleavage solution: 20% (v/v) Trifluoroacetic Acid (TFA) in DCM.

  • Reaction Setup:

    • In separate vials, add 1 mL of each stock solution.

    • At time t=0, add 1 mL of the acidic cleavage solution to each vial.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a neutralizing solution (e.g., 10% triethylamine in methanol).

    • Analyze the quenched samples by HPLC to determine the percentage of the remaining protected piperidinol and the formation of 4-piperidinol.

Protocol 2: Stability under Basic Conditions
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of each protected piperidinol in a 1:1 mixture of methanol and water.

    • Prepare the basic cleavage solution: 1 M Sodium Hydroxide (NaOH) in a 1:1 mixture of methanol and water.

  • Reaction Setup:

    • In separate vials, add 1 mL of each stock solution.

    • At time t=0, add 1 mL of the basic cleavage solution to each vial.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a neutralizing solution (e.g., 1 M HCl in water).

    • Analyze the quenched samples by HPLC.

Protocol 3: Stability under Reductive Conditions (Hydrogenolysis)
  • Preparation of Solutions:

    • Prepare a 1 mg/mL solution of each protected piperidinol in ethanol.

  • Reaction Setup:

    • To separate hydrogenation vessels, add 5 mL of each solution and a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 10% by weight of the substrate).

    • Purge the vessels with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw a 200 µL aliquot from each reaction vessel.

    • Filter the aliquot through a syringe filter to remove the Pd/C catalyst.

    • Analyze the filtered samples directly by HPLC.

G cluster_conditions Reaction Conditions cluster_groups Protecting Groups cluster_stability Stability Outcome Acid Acidic (e.g., 20% TFA/DCM) TFA_stable_acid Stable Acid->TFA_stable_acid Boc_labile_acid Labile Acid->Boc_labile_acid Cbz_stable_acid Stable Acid->Cbz_stable_acid Ac_stable_acid Stable Acid->Ac_stable_acid Base Basic (e.g., 1M NaOH) TFA_labile_base Labile Base->TFA_labile_base Boc_stable_base Stable Base->Boc_stable_base Cbz_stable_base Stable Base->Cbz_stable_base Ac_labile_base Labile Base->Ac_labile_base Reductive Reductive (H2, Pd/C) TFA_stable_red Stable Reductive->TFA_stable_red Boc_stable_red Stable Reductive->Boc_stable_red Cbz_labile_red Labile Reductive->Cbz_labile_red Ac_stable_red Stable Reductive->Ac_stable_red TFA Trifluoroacetyl (TFA) Boc tert-Butoxycarbonyl (Boc) Cbz Carboxybenzyl (Cbz) Ac Acetyl (Ac)

Figure 2: Logical relationship between protecting groups, conditions, and stability.

Conclusion

The trifluoroacetyl group offers a distinct and highly valuable stability profile for the protection of secondary amines such as the one in 4-piperidinol. Its pronounced stability to a wide range of acidic conditions, coupled with its facile removal under mild basic conditions, makes it an exceptional tool for orthogonal synthetic strategies, particularly in combination with acid-labile protecting groups like Boc. While the acetyl group shares some of these characteristics, the trifluoroacetyl group's enhanced lability to base provides a greater degree of selectivity and milder deprotection conditions. For researchers and drug development professionals, a thorough understanding of these stability profiles is essential for the rational design of efficient and robust synthetic routes to complex pharmaceutical targets. The experimental framework provided herein offers a clear path to quantifying these differences and making informed decisions in the selection of protecting groups.

References

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  • Yan, L., et al. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Omega, 3 (10), 14337-14346. (2018). Available at: [Link].

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  • Szelestey, B., et al. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of peptide science : an official publication of the European Peptide Society, 12 (6), 416–422. (2006). Available at: [Link].

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Safety Operating Guide

Proper Disposal of 1-(Trifluoroacetyl)-4-piperidinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(Trifluoroacetyl)-4-piperidinol, a fluorinated piperidine derivative. By understanding the chemical principles behind these procedures, laboratories can ensure the safe and compliant handling of this compound from cradle to grave.

Hazard Assessment and Core Principles of Disposal

The primary principle for the disposal of 1-(Trifluoroacetyl)-4-piperidinol is the complete destruction of the molecule to prevent the release of environmentally persistent and potentially toxic substances. Due to the presence of the carbon-fluorine bond, this compound is classified as a halogenated organic compound. Such compounds are subject to specific disposal regulations to mitigate their environmental impact[4][5][6][7].

Key Disposal Considerations:

  • Halogenated Nature: The presence of fluorine necessitates disposal as a halogenated organic waste.

  • Toxicity: Potential for acute and environmental toxicity requires careful handling and containment.

  • Regulatory Compliance: Disposal must adhere to local, regional, and national hazardous waste regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States[4][5][6][8].

Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE. The causality behind this requirement is the potential for dermal absorption, inhalation, and accidental ingestion of a substance with presumed toxicity.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical or its solutions during handling and transfer.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential absorption of the hazardous material.
Body Protection A laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Work Environment Operations should be conducted in a well-ventilated laboratory fume hood.Minimizes the risk of inhaling potentially harmful vapors or aerosols.

Disposal Procedures: A Two-Pronged Approach

There are two primary, professionally recognized methods for the disposal of 1-(Trifluoroacetyl)-4-piperidinol: chemical neutralization (hydrolysis) followed by disposal of the resulting waste stream, and direct disposal via high-temperature incineration . The choice between these methods will depend on the laboratory's capabilities, the volume of waste, and the requirements of the licensed hazardous waste disposal vendor.

Method 1: Chemical Neutralization (Hydrolysis)

The trifluoroacetyl group attached to the piperidine nitrogen is an amide linkage. Research into trifluoroacetamides has shown that this group can be cleaved under basic conditions through hydrolysis[9][10]. This process breaks the amide bond, yielding trifluoroacetate and the parent piperidine derivative (4-hydroxypiperidine). This method's advantage lies in potentially converting the original compound into less hazardous components before final disposal.

Experimental Protocol: Laboratory-Scale Hydrolysis

  • Preparation: In a designated chemical fume hood, prepare a reaction vessel of appropriate size (e.g., a round-bottom flask) equipped with a magnetic stirrer.

  • Reagent: Prepare a 1 M solution of sodium hydroxide (NaOH) in water.

  • Reaction:

    • Carefully add the 1-(Trifluoroacetyl)-4-piperidinol waste to the reaction vessel. If the waste is in a non-reactive organic solvent, it may be possible to proceed, but ideally, the solvent should be removed by evaporation in the fume hood if it is safe to do so.

    • Slowly add the 1 M NaOH solution to the reaction vessel while stirring. A general rule of thumb is to use a 2 to 5-fold molar excess of NaOH relative to the amount of 1-(Trifluoroacetyl)-4-piperidinol.

    • Continue stirring the mixture at room temperature for several hours (e.g., 4-6 hours) to ensure complete hydrolysis. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction but should be done with caution and appropriate monitoring.

  • Neutralization: After the hydrolysis is complete, the resulting solution will be basic. Carefully neutralize the solution by the slow addition of a dilute acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH with a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Waste Collection: The neutralized aqueous solution, now containing 4-hydroxypiperidine, sodium trifluoroacetate, and sodium chloride, must be collected in a properly labeled hazardous waste container. Although the primary hazardous compound has been degraded, the resulting mixture may still be subject to hazardous waste regulations due to the presence of organic material and fluoride salts.

  • Disposal: The labeled waste container should be sent for disposal through a licensed hazardous waste management company.

Diagram of the Chemical Neutralization Workflow:

cluster_0 Chemical Neutralization (Hydrolysis) A 1. Prepare Reaction Setup in Fume Hood B 2. Add 1-(Trifluoroacetyl)-4-piperidinol Waste A->B C 3. Slowly Add Excess 1M NaOH Solution B->C D 4. Stir for 4-6 Hours (Optional Gentle Heating) C->D E 5. Neutralize with 1M HCl to pH 6-8 D->E F 6. Collect in Labeled Hazardous Waste Container E->F G 7. Transfer to Licensed Waste Disposal Vendor F->G

Caption: Workflow for the chemical neutralization of 1-(Trifluoroacetyl)-4-piperidinol.

Method 2: Direct Disposal via High-Temperature Incineration

For laboratories that do not have the facilities or desire to perform chemical neutralization, or for larger quantities of waste, direct disposal via a licensed hazardous waste management company for high-temperature incineration is the preferred and often required method[11]. As a halogenated organic compound, 1-(Trifluoroacetyl)-4-piperidinol falls under regulations that often mandate thermal treatment for complete destruction[12].

Operational Plan for Incineration

  • Waste Segregation and Collection:

    • Collect all waste containing 1-(Trifluoroacetyl)-4-piperidinol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The waste must be labeled as "Halogenated Organic Waste" and the primary chemical constituent, "1-(Trifluoroacetyl)-4-piperidinol," must be clearly identified.

  • RCRA Waste Code Designation:

    • While 1-(Trifluoroacetyl)-4-piperidinol is not specifically listed by name as a hazardous waste, it would likely be classified under the "F" codes for wastes from non-specific sources if it were a spent solvent[4][5][6][8].

    • Given its halogenated nature, it falls within the category of compounds regulated under 40 CFR 268.32[7][13]. Consult with your institution's Environmental Health and Safety (EHS) department or your licensed waste disposal vendor to determine the appropriate waste codes.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • Ensure secondary containment is in place to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and transportation.

    • Provide the waste manifest with an accurate description of the waste, including its chemical composition and any known hazards.

The Causality of Incineration: High-temperature incineration (typically >850 °C) with sufficient residence time is designed to break the strong carbon-fluorine bonds and completely oxidize the organic molecule to carbon dioxide, water, and hydrogen fluoride (HF)[14]. The acidic gases like HF are then scrubbed from the flue gas before release into the atmosphere. This method ensures the complete destruction of the original compound, preventing its release into the environment. However, incomplete combustion can lead to the formation of other hazardous byproducts, which is why this process must be carried out in a specialized, permitted facility[11][14].

Diagram of the Direct Disposal Workflow:

cluster_1 Direct Disposal via Incineration H 1. Segregate and Collect Waste in Compatible, Labeled Container I 2. Label as 'Halogenated Organic Waste' and Identify Chemical H->I J 3. Determine Appropriate RCRA Waste Code I->J K 4. Store in Designated Hazardous Waste Area J->K L 5. Arrange for Pickup by Licensed Waste Vendor K->L M 6. High-Temperature Incineration at Permitted Facility L->M

Caption: Workflow for the direct disposal of 1-(Trifluoroacetyl)-4-piperidinol via incineration.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Situation: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 1-(Trifluoroacetyl)-4-piperidinol is a critical responsibility for all laboratory personnel. By understanding the hazards associated with this compound and adhering to the detailed procedures for either chemical neutralization or high-temperature incineration, researchers can ensure a safe working environment and minimize their environmental footprint. Always consult your institution's specific safety protocols and a licensed hazardous waste disposal professional to ensure full compliance with all applicable regulations.

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Trifluoroacetyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the vanguard of discovery must be underpinned by an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(Trifluoroacetyl)-4-piperidinol, a compound of interest for its potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including 1-(trifluoroacetyl)piperidine and other trifluoroacetylated molecules, to provide a robust framework for its safe handling, storage, and disposal. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring that groundbreaking work can proceed without compromising personal or environmental safety.

Hazard Analysis and Risk Mitigation

1-(Trifluoroacetyl)-4-piperidinol integrates the structural features of a piperidine ring and a trifluoroacetyl group. The trifluoroacetyl moiety, due to the strong electron-withdrawing nature of the fluorine atoms, can impart significant reactivity and unique toxicological properties to the parent molecule. The piperidine scaffold, a common motif in bioactive molecules, can also present its own set of physiological effects. Therefore, a cautious and informed approach to handling is paramount.

Based on the analysis of related compounds, the primary hazards associated with 1-(Trifluoroacetyl)-4-piperidinol are anticipated to be:

  • Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin Corrosion/Irritation: The trifluoroacetyl group can be hydrolytically unstable, potentially releasing trifluoroacetic acid, which is highly corrosive and can cause severe skin burns.[2]

  • Serious Eye Damage: Direct contact can cause severe eye irritation or irreversible damage.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

The following table summarizes the pertinent hazard information extrapolated from closely related compounds.

Hazard ClassificationAnticipated Risk for 1-(Trifluoroacetyl)-4-piperidinolSource (Based on Analogs)
Acute Oral ToxicityCategory 2 (Fatal if swallowed)[3]
Acute Dermal ToxicityLikely Toxic in contact with skin[1]
Acute Inhalation ToxicityHarmful if inhaled[2]
Skin Corrosion/IrritationCauses severe skin burns and eye damage[2]
Serious Eye Damage/IrritationCauses serious eye damage[2]
Aquatic ToxicityVery toxic to aquatic life[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 1-(Trifluoroacetyl)-4-piperidinol. The following recommendations are based on a thorough risk assessment and are designed to provide maximum protection.

All handling of 1-(Trifluoroacetyl)-4-piperidinol, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The fume hood sash should be kept at the lowest practical height to maximize containment.

Given the corrosive nature of related compounds and the potential for dermal absorption, robust hand protection is critical.

  • Recommended Glove Type: Butyl rubber or Viton® gloves are recommended for extended contact due to their high resistance to a wide range of chemicals, including halogenated organic compounds.[4] For shorter-duration tasks or where greater dexterity is required, double-gloving with a nitrile glove as the outer layer and a neoprene glove as the inner layer can provide an effective barrier.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contamination, and wash hands thoroughly. Dispose of contaminated gloves as hazardous waste.

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.

  • Face Shield: A full-face shield should be worn over safety goggles whenever there is a significant risk of splashes or splatters, such as during bulk transfers or when working with larger quantities.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a heightened risk of splashes, a chemical-resistant apron made of a material such as neoprene or butyl rubber should be worn over the lab coat.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a fully encapsulating chemical protective suit may be necessary.

In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is essential.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is recommended for protection against vapors.[5] If the compound is in a powdered form and may generate dust, a respirator with P100 particulate filters in addition to organic vapor cartridges should be used.

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Workflow for Safe Handling of 1-(Trifluoroacetyl)-4-piperidinol

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Assemble All Necessary Equipment and Reagents prep2->prep3 handle1 Weigh Compound on Tared Weigh Paper prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvents and Other Reagents handle2->handle3 handle4 Securely Cap and Label the Reaction Vessel handle3->handle4 clean1 Decontaminate Work Surface with Appropriate Solvent handle4->clean1 clean2 Dispose of Contaminated Materials in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE Following Proper Procedure clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 1-(Trifluoroacetyl)-4-piperidinol.

Emergency Procedures: Preparedness and Response

In the event of a spill, immediate and decisive action is required to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so. For spills within a fume hood, keep the hood running.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe): For acidic byproducts, careful neutralization with a weak base like sodium bicarbonate may be appropriate, but this should only be done by trained personnel.

  • Collect and Dispose: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse with an appropriate solvent), and dispose of all cleaning materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Environmental Stewardship

The disposal of 1-(Trifluoroacetyl)-4-piperidinol and its associated waste must be handled with the utmost care to prevent environmental contamination. As a fluorinated organic compound, it falls under specific waste disposal regulations.

  • Waste Segregation: All waste contaminated with 1-(Trifluoroacetyl)-4-piperidinol, including unused product, reaction byproducts, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6] This process is necessary to ensure the complete destruction of the stable carbon-fluorine bonds.[7] Do not dispose of this chemical down the drain or in regular trash.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to ensure compliance with all local, state, and federal regulations.

Conclusion

The responsible use of 1-(Trifluoroacetyl)-4-piperidinol in research and development necessitates a proactive and comprehensive approach to safety. By adhering to the guidelines outlined in this document, researchers can confidently and safely explore the potential of this compound while upholding the highest standards of laboratory safety and environmental responsibility. Continuous vigilance, proper training, and a culture of safety are the essential pillars that support scientific advancement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.